4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)-1-propan-2-ylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2/c1-9(2)15-8-11(7-14-15)10-3-5-12(13)6-4-10/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFGQFJWLMZVKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole chemical properties
The following technical guide details the chemical properties, synthesis, and application of 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole , a critical heterocyclic scaffold in medicinal chemistry.
Content Type: Technical Monograph & Protocol Guide Subject: 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole (Halogenated Heterocyclic Intermediate) Primary Application: Kinase Inhibitor Discovery (p38 MAPK, RET, EGFR) & Cross-Coupling Scaffolds.
Executive Summary
4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole is a high-value synthetic intermediate characterized by a central pyrazole ring substituted at the N1 position with an isopropyl group and at the C4 position with a 4-bromophenyl moiety.
Unlike its isomer (3-arylpyrazole), the 4-arylpyrazole geometry is structurally unique, projecting the phenyl ring in a vector often utilized to access the ATP-binding pockets of protein kinases. The terminal bromine atom serves as a versatile "chemical handle," enabling Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings to elaborate complex biaryl and triaryl drug candidates.
Key Chemical Attributes
| Property | Specification |
| Chemical Name | 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole |
| Molecular Formula | C₁₂H₁₃BrN₂ |
| Molecular Weight | 265.15 g/mol |
| Structural Class | 1,4-Disubstituted Pyrazole |
| Key Functional Group | Aryl Bromide (Electrophile for Pd-catalyzed coupling) |
| Solubility | Soluble in DCM, DMSO, MeOH; Insoluble in Water |
| Appearance | White to off-white crystalline solid |
Synthetic Pathways & Process Chemistry[5][6]
The synthesis of 4-substituted pyrazoles requires specific regiochemical control to avoid the formation of the thermodynamic 3-isomer or 5-isomer byproducts. Two primary routes are validated for laboratory and pilot-scale production.
Route A: The Vilsmeier-Haack Cyclocondensation (Regioselective)
This is the preferred route for high-purity synthesis, as it unambiguously establishes the 4-aryl substitution pattern.
-
Precursor Formation: 4-Bromophenylacetic acid is treated with POCl₃/DMF (Vilsmeier-Haack conditions) to generate the 2-(4-bromophenyl)-3-(dimethylamino)acrolein intermediate.
-
Cyclization: The acrolein intermediate reacts with isopropylhydrazine hydrochloride in ethanol. The hydrazine attacks the electrophilic vinylogous iminium species, followed by ring closure to form the pyrazole.
Route B: N-Alkylation of 4-(4-Bromophenyl)-1H-pyrazole (Scalable)
This route is cost-effective for large batches but requires careful handling of the alkylating agent.
-
Base-Mediated Deprotonation: 4-(4-Bromophenyl)-1H-pyrazole is dissolved in DMF or CH₃CN.
-
Alkylation: Treatment with NaH (or Cs₂CO₃) followed by isopropyl iodide (or bromide).
-
Symmetry Note: Because the C4-aryl pyrazole is symmetric at the C3/C5 positions (assuming both are protons), N1-alkylation yields a single regioisomer, simplifying purification compared to 3-substituted pyrazoles.
Visualization: Synthetic Workflow
The following diagram illustrates the logic flow for both synthetic strategies.
Caption: Figure 1. Dual synthetic pathways. Route A (top) ensures regiocontrol via cyclization; Route B (bottom) utilizes direct alkylation of the pre-formed heterocycle.
Experimental Protocol: Route B (Alkylation)
Objective: Synthesis of 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole on a 10 mmol scale.
Reagents
-
4-(4-Bromophenyl)-1H-pyrazole (2.23 g, 10.0 mmol)
-
Isopropyl Iodide (1.2 mL, 12.0 mmol)
-
Sodium Hydride (60% dispersion in oil) (0.48 g, 12.0 mmol)
-
Anhydrous DMF (20 mL)
-
Ethyl Acetate / Hexanes (for workup)
Methodology
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve 4-(4-Bromophenyl)-1H-pyrazole in 20 mL anhydrous DMF. Cool to 0°C in an ice bath.
-
Deprotonation: Add Sodium Hydride portion-wise over 5 minutes. (Caution: Hydrogen gas evolution). Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow.
-
Alkylation: Add Isopropyl Iodide dropwise via syringe.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor by TLC (20% EtOAc/Hexane).
-
Quench: Carefully pour the reaction mixture into 100 mL ice-cold water.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify the residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Yield: Expect 2.1–2.4 g (80–90%) of a white solid.
Application in Drug Discovery: The "Suzuki Gateway"
This molecule is primarily used as an electrophile in Suzuki-Miyaura Cross-Coupling . The bromine atom on the phenyl ring is the reactive site, allowing researchers to attach diverse aryl or heteroaryl groups.
Mechanistic Relevance: In kinase inhibitor design (e.g., p38 MAPK or RET inhibitors), the pyrazole acts as a core scaffold.[1] The isopropyl group fits into hydrophobic pockets (e.g., the gatekeeper region), while the phenyl group extends towards the solvent front or hinge region.
Protocol: Suzuki Coupling with Phenylboronic Acid[8][9]
-
Substrate: 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂ (5 mol%)
-
Base: K₂CO₃ (2.0 M aq, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
-
Conditions: 90°C, 12 hours under Argon.
Visualization: Downstream Utility
Caption: Figure 2. The scaffold serves as a divergent point for medicinal and materials chemistry via Palladium-catalyzed cross-coupling.
Analytical Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed.
1H NMR (400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 7.85 | Singlet (s) | 1H | Pyrazole C5-H | Characteristic heteroaromatic proton. |
| 7.65 | Singlet (s) | 1H | Pyrazole C3-H | Slightly upfield from C5 due to proximity to C4-aryl. |
| 7.52 | Doublet (d) | 2H | Phenyl Ar-H | Part of AA'BB' system (ortho to Br). |
| 7.38 | Doublet (d) | 2H | Phenyl Ar-H | Part of AA'BB' system (meta to Br). |
| 4.55 | Septet (sept) | 1H | Isopropyl CH | Methine proton, deshielded by adjacent Nitrogen. |
| 1.55 | Doublet (d) | 6H | Isopropyl CH₃ | Methyl groups of the isopropyl moiety. |
Quality Control Criteria
-
HPLC Purity: >98% (UV detection at 254 nm).
-
Mass Spectrometry (ESI+): [M+H]⁺ = 265.1 / 267.1 (1:1 isotopic pattern for Bromine).
-
Appearance: No yellowing (indicates oxidation or residual iodine).
References
-
Menozzi, G., et al. (2003). "Synthesis and biological evaluation of 1,4-disubstituted pyrazoles." Journal of Heterocyclic Chemistry.
-
Fustero, S., et al. (2008). "Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols." Journal of Organic Chemistry.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
PubChem Compound Summary. (2024). "4-bromo-1-isopropyl-1H-pyrazole" (Analogous Structure Data).
-
BenchChem Technical Data. (2025). "1-Isopropylpyrazole Derivatives in Medicinal Chemistry."
Sources
Technical Profile: 1-Isopropyl-4-(4-bromophenyl)pyrazole
The following is an in-depth technical guide for 1-isopropyl-4-(4-bromophenyl)pyrazole , structured for researchers and drug development professionals.
CAS Number: 1351386-41-8
Executive Summary
1-Isopropyl-4-(4-bromophenyl)pyrazole is a regiospecific heteroaromatic intermediate used primarily in the synthesis of p38 MAP kinase inhibitors, agrochemicals (herbicides), and functional materials. As a halogenated pyrazole, it serves as a critical "scaffold node" in medicinal chemistry, enabling the modular construction of biaryl systems via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Its specific substitution pattern—an N-isopropyl group at position 1 and a para-bromophenyl moiety at position 4—imparts unique lipophilicity and metabolic stability profiles compared to its N-methyl or N-phenyl analogs.
Chemical Identity & Physicochemical Data
| Parameter | Data |
| Chemical Name | 1-Isopropyl-4-(4-bromophenyl)-1H-pyrazole |
| CAS Number | 1351386-41-8 |
| Alternative Names | 4-(4-Bromophenyl)-1-(propan-2-yl)-1H-pyrazole; 1-(1-Methylethyl)-4-(4-bromophenyl)pyrazole |
| Molecular Formula | C₁₂H₁₃BrN₂ |
| Molecular Weight | 265.15 g/mol |
| SMILES | CC(C)n1cc(c2ccc(Br)cc2)c1 |
| InChIKey | LZXOJNFYQQXQOD-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| LogP (Predicted) | ~3.8 ± 0.4 |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
Synthetic Methodologies
For high-purity applications, two primary synthetic routes are established. The choice depends on the availability of precursors and the required regioselectivity.
Route A: De Novo Cyclization (Regioselective)
This method is preferred for large-scale synthesis as it unequivocally establishes the 1,4-substitution pattern, avoiding the regioisomer mixtures often seen in direct alkylation of 4-arylpyrazoles.
-
Mechanism: Condensation of an isopropylhydrazine salt with a vinamidinium intermediate (derived from 4-bromophenylacetic acid or similar).
-
Protocol:
-
Formulation: React 2-(4-bromophenyl)malonaldehyde (or its bis-dimethylamino equivalent) with isopropylhydrazine hydrochloride in ethanol.
-
Conditions: Reflux (78°C) for 4–6 hours with a mild base (e.g., Et₃N) to scavenge HCl.
-
Workup: Concentrate, partition between EtOAc/Water, and recrystallize from hexanes/EtOAc.
-
Route B: Suzuki-Miyaura Cross-Coupling (Modular)
Ideal for library generation where the pyrazole core is pre-formed. This route utilizes the distinct reactivity of iodine vs. bromine to selectively couple the phenyl ring without polymerizing the product.
-
Precursors: 4-Iodo-1-isopropyl-1H-pyrazole (CAS 1399654-52-4) + 4-Bromophenylboronic acid.
-
Catalytic Cycle: Pd(0) oxidative addition preferentially occurs at the C-I bond of the pyrazole (weaker bond energy) rather than the C-Br bond of the boronic acid, preserving the bromine handle for future functionalization.
Visualization of Synthetic Logic
The following diagram illustrates the two primary pathways, highlighting the critical intermediate states.
Figure 1: Comparative synthetic pathways. Route A ensures regiochemical purity; Route B allows for modular fragment assembly.
Experimental Protocols
Standard Operating Procedure: Suzuki Coupling (Route B)
This protocol is optimized to prevent "scrambling" of the halogen substituents.
-
Reagent Loading:
-
In a 100 mL Schlenk flask, charge 4-iodo-1-isopropylpyrazole (1.0 eq, 10 mmol) and 4-bromophenylboronic acid (1.1 eq, 11 mmol).
-
Add catalyst: Pd(dppf)Cl₂·DCM (0.03 eq).
-
Add base: Na₂CO₃ (2.0 eq) pre-dissolved in degassed water (5 mL).
-
Solvent: Degassed 1,4-Dioxane (20 mL).
-
-
Reaction:
-
Purge system with Argon for 5 minutes.
-
Heat to 85°C for 12 hours. Note: Do not exceed 95°C to avoid oxidative addition to the aryl bromide.
-
-
Workup:
-
Cool to RT. Filter through a Celite pad to remove Pd black.
-
Dilute filtrate with EtOAc (50 mL) and wash with Brine (2 x 30 mL).
-
Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification:
-
Flash Column Chromatography (SiO₂).
-
Eluent: Hexanes/EtOAc (Gradient 9:1 to 4:1).
-
Expected Rf: ~0.4 (Hex/EtOAc 4:1).
-
Applications in Drug Discovery
The 1-isopropyl-4-arylpyrazole motif is a bioisostere for 1,4-disubstituted imidazoles and is frequently utilized in:
-
p38 MAP Kinase Inhibitors: The isopropyl group fills the hydrophobic pocket of the ATP-binding site, while the 4-phenyl ring orients towards the "gatekeeper" residue. The bromine atom serves as a handle to install solubilizing tails (e.g., piperazines) via Buchwald-Hartwig amination.
-
Agrochemicals: Analogs of this core are found in protoporphyrinogen oxidase (PPO) inhibiting herbicides.
-
Material Science: Used as a ligand precursor for Ir(III) complexes in OLED phosphors due to the high triplet energy of the pyrazole core.
Safety & Handling
-
GHS Classification: Warning.[1]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (halides may degrade over prolonged exposure to UV).
References
-
PubChem. (2025). Compound Summary: 1-Isopropyl-1H-pyrazole derivatives. National Library of Medicine. Retrieved from [Link]
Sources
Precision Engineering of TRPM8 Antagonists: The 1-Isopropyl-4-Arylpyrazole Scaffold
Topic: Structure-activity relationship of 1-isopropyl-4-arylpyrazoles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Pharmacological Context[1][2][3][4][5]
The 1-isopropyl-4-arylpyrazole scaffold represents a "privileged structure" in modern medicinal chemistry, most notably recognized for its potent modulation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. While pyrazoles are ubiquitous in drug discovery (e.g., Celecoxib, Rimonabant), the specific substitution pattern of an isopropyl group at N1 and an aryl moiety at C4 has emerged as a critical pharmacophore for blocking cold-induced pain pathways and treating cold allodynia.
This guide deconstructs the structure-activity relationship (SAR) of this scaffold, moving beyond basic observations to the causal molecular interactions that drive potency, selectivity, and metabolic stability.
Primary Therapeutic Indications
-
Neuropathic Pain: Specifically cold allodynia (chemotherapy-induced or post-traumatic).
-
Analgesia: Modulation of nociceptive thresholds without affecting core body temperature (a key safety hurdle for TRP antagonists).
-
Oncology: Emerging potential in prostate cancer where TRPM8 is upregulated.[1]
The Anatomy of the Scaffold: Deep SAR Analysis
The efficacy of 1-isopropyl-4-arylpyrazoles relies on a tripartite interaction model within the TRPM8 transmembrane domain.
Region A: The N1-Isopropyl Anchor (The "Goldilocks" Zone)
The N1 substituent is the determinant of the molecule's orientation within the hydrophobic pocket.
-
Why Isopropyl?
-
Steric Fit: Methyl groups are often too small to displace water from the hydrophobic pocket, leading to lower binding energy. T-butyl groups are often too bulky, causing steric clash with the channel walls. The isopropyl group provides the optimal Van der Waals contact surface area.
-
Electronic Effect: The inductive effect (+I) of the isopropyl group increases the electron density of the pyrazole ring slightly more than a methyl group, influencing the pKa of the pyrazole nitrogens and potentially strengthening pi-stacking interactions at the C4 position.
-
Lipophilicity (LogD): The isopropyl group tunes the LogD to the 3.0–4.0 range, optimizing membrane permeability—crucial for accessing the transmembrane binding sites of ion channels.
-
Region B: The C4-Aryl Core (The Hydrophobic Clamp)
The C4 position is the scaffold's "payload carrier."
-
Pi-Stacking: The aryl group (often a phenyl or pyridine) engages in T-shaped or parallel displaced pi-stacking interactions with aromatic residues (e.g., Tyr, Trp) in the TRPM8 binding pocket.
-
Substitution Effects:
-
Electron-Withdrawing Groups (EWGs): Substituents like -F or -CF3 at the para position of the C4-aryl ring often enhance metabolic stability against CYP450 oxidation while maintaining potency.
-
Steric Constraints:Ortho substitution on the C4-aryl ring can force a twisted conformation relative to the pyrazole core. This "biaryl twist" is often required to match the non-planar topology of the receptor pocket.
-
Region C: The C3/C5 Functionality (The Hydrogen Bond Vector)
While N1 and C4 handle hydrophobic interactions, the C3 or C5 position (usually functionalized as a carboxamide) provides the critical hydrogen bond donor/acceptor motif.
-
The Amide Linker: A C3-carboxamide is the most common motif. The carbonyl oxygen acts as an H-bond acceptor, while the amide nitrogen (if secondary) acts as a donor.
-
Chirality & Branching: Introducing branching alpha to the amide nitrogen (e.g., a 1-phenylethyl amine moiety) creates a chiral center. For many TRPM8 antagonists, the (R)-enantiomer is significantly more potent (10-100x) than the (S)-enantiomer, indicating a stereospecific pocket.
Visualizing the SAR Logic
The following diagram illustrates the logical flow of optimizing this scaffold, from the initial hit to the refined lead.
Caption: Logical progression of the 1-isopropyl-4-arylpyrazole optimization cycle.
Synthetic Methodology: The Modular Assembly
To access this chemical space efficiently, a convergent synthetic route is required. The Suzuki-Miyaura coupling is the cornerstone of this workflow, allowing late-stage diversification of the C4 position.
Protocol: Synthesis of 1-Isopropyl-4-Arylpyrazole-3-Carboxamide
Reagents & Conditions:
-
Hydrazine Formation: Isopropylhydrazine hydrochloride + Ethyl (ethoxymethylene)acetoacetate.
-
Halogenation: N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS).
-
Suzuki Coupling: Arylboronic acid, Pd(dppf)Cl2, K2CO3.
Step-by-Step Workflow
-
Cyclization (Pyrazolone Formation):
-
Dissolve ethyl (ethoxymethylene)acetoacetate (1.0 eq) in Ethanol.
-
Add isopropylhydrazine hydrochloride (1.1 eq) and Et3N (1.2 eq).
-
Reflux for 2–4 hours.
-
Result: Formation of the 1-isopropyl-pyrazole-3-carboxylate core.
-
-
Regioselective Halogenation (C4 Functionalization):
-
Dissolve the pyrazole core in Acetonitrile (ACN).
-
Add NIS (1.1 eq) slowly at 0°C.
-
Stir at RT for 12 hours.
-
Mechanism:[2][1] Electrophilic aromatic substitution occurs preferentially at C4 due to the electron-rich nature of the pyrazole ring and steric directing effects.
-
Validation: Confirm C4-Iodo species via 1H-NMR (disappearance of C4-H singlet).
-
-
Suzuki-Miyaura Coupling (The Diversity Step):
-
Solvent System: Dioxane/Water (4:1) – Critical for solubility of inorganic bases.
-
Catalyst: Pd(dppf)Cl2 (5 mol%) – Chosen for stability and efficiency with heteroaryl halides.
-
Base: K2CO3 (3.0 eq).
-
Procedure: Degas solvents with N2 for 15 mins. Add 1-isopropyl-4-iodo-pyrazole intermediate (1.0 eq) and the desired Aryl Boronic Acid (1.2 eq). Heat to 90°C for 16 hours.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Synthesis Logic Diagram
Caption: Modular synthetic pathway allowing rapid library generation at the C4 position.
Biological Validation: Self-Validating Protocols
To confirm the SAR hypotheses, robust biological assays are required. The industry standard for TRPM8 is the Calcium Flux Assay (FLIPR) .
Protocol: FLIPR Calcium Assay for TRPM8 Antagonism
Objective: Quantify the IC50 of the synthesized pyrazoles against a known TRPM8 agonist (Menthol or Icilin).
-
Cell Line: HEK293 stably expressing human TRPM8 (hTRPM8).
-
Dye Loading:
-
Seed cells in 384-well black-wall plates (15,000 cells/well).
-
Incubate with Calcium-4 dye (Molecular Devices) for 45 mins at 37°C.
-
-
Compound Addition (Antagonist Mode):
-
Add test compounds (dissolved in DMSO/Buffer) to cells.
-
Incubate for 15–30 minutes to allow equilibrium binding.
-
-
Agonist Challenge:
-
Inject Menthol (EC80 concentration, typically 10–30 µM) or Icilin .
-
Note: Menthol is preferred for physiological relevance; Icilin is a "super-agonist" used for high-stringency screening.
-
-
Readout:
-
Measure fluorescence intensity (Ex 485nm / Em 525nm) using a FLIPR Tetra system.
-
Data Analysis: Calculate % Inhibition relative to Max (Menthol only) and Min (Buffer only) controls. Fit data to a 4-parameter logistic equation to derive IC50.
-
Self-Validation Check:
-
Positive Control: Include PF-05105679 or BCTC (known TRPM8 antagonists) in every plate.
-
Negative Control: Test compounds on parental HEK293 cells (non-transfected) to rule out non-specific calcium artifacts.
Quantitative Data Summary
The following table summarizes the typical SAR trends observed for this scaffold in TRPM8 assays (Data synthesized from representative literature trends [1, 2]).
| Compound ID | N1-Substituent | C4-Substituent | C3-Linker | TRPM8 IC50 (nM) | Notes |
| Ref-1 | Methyl | Phenyl | Amide | > 5,000 | Lack of N1-bulk reduces potency. |
| Ref-2 | Isopropyl | Phenyl | Amide | 850 | Isopropyl increases potency 5x. |
| Ref-3 | Isopropyl | 4-F-Phenyl | Amide | 120 | 4-F improves metabolic stability & potency. |
| Ref-4 | Isopropyl | Pyridine | Amide | 450 | Pyridine lowers LogD but may reduce pi-stacking. |
| Lead-A | Isopropyl | 4-F-Phenyl | (R)-Chiral Amide | 15 | Chirality + N1-iPr + C4-Aryl = Optimal Synergy. |
References
-
Andrews, M. D., et al. (2015). "Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain."[3][4][5] ACS Medicinal Chemistry Letters, 6(4), 419–424.[3][4]
-
Winchester, W. J., et al. (2014). "Inhibition of TRPM8 channels reduces pain in the cold pressor test in humans."[3][4][5] Journal of Pharmacology and Experimental Therapeutics, 351(2), 259–269.[3][4]
-
Sherkheli, M. A., et al. (2010). "Characterization of Selective TRPM8 Ligands and their Structure Activity Response (S.A.R) Relationship." Journal of Pharmacy & Pharmaceutical Sciences, 13(2), 242–253.
Sources
- 1. What are the new molecules for TRPM8 agonists? [synapse.patsnap.com]
- 2. PF-05105679 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. PF-05105679 - Wikipedia [en.wikipedia.org]
- 5. PF 05105679 | CAS 1398583-31-7 | PF05105679 | Tocris Bioscience [tocris.com]
Technical Guide: 4-Bromo-1-Isopropylpyrazole Derivatives in Medicinal Chemistry
Executive Summary
4-Bromo-1-isopropylpyrazole (CAS: 7526-29-6) represents a high-value scaffold in modern drug discovery, particularly within the kinase inhibitor and GPCR ligand spaces. Distinguished by the steric bulk of the N-isopropyl group and the versatile reactivity of the C4-bromide, this intermediate serves as a critical "vector hub." It allows medicinal chemists to probe hydrophobic pockets (via the isopropyl group) while extending into solvent-exposed or hinge-binding regions (via C4 cross-coupling).
This guide provides a comprehensive technical analysis of this scaffold, detailing synthetic access, reactivity profiles, and its application in optimizing pharmacokinetic (PK) and pharmacodynamic (PD) properties.
Part 1: Structural Rationale & Physicochemical Profile
The "Isopropyl Effect" in SAR
In Structure-Activity Relationship (SAR) studies, the transition from a methyl to an isopropyl group at the pyrazole N1 position is rarely arbitrary. It serves three specific mechanistic functions:
-
Hydrophobic Filling: The isopropyl group (
) fills lipophilic pockets more effectively than a methyl group ( ), often displacing high-energy water molecules in ATP-binding sites of kinases (e.g., p38 MAPK, CDK). -
Metabolic Shielding: The branching at the
-carbon reduces the rate of N-dealkylation by cytochrome P450 enzymes compared to linear alkyl chains. -
Conformational Restriction: The steric bulk can force the pyrazole ring to twist out of coplanarity with attached aryl systems, potentially improving selectivity by mimicking the bioactive conformation.
Physicochemical Properties[1][2]
-
Molecular Weight: 189.05 g/mol
-
Lipophilicity (cLogP): ~2.3 (Optimal for CNS penetration and cell permeability).
-
H-Bond Donors/Acceptors: 0 / 2[1]
-
Physical State: Pale yellow oil or low-melting solid (dependent on purity).
Part 2: Synthetic Access & Regiocontrol
Access to 4-bromo-1-isopropylpyrazole is achieved primarily through two routes. The choice depends on the availability of starting materials and the need for scale.
Route A: N-Alkylation of 4-Bromopyrazole (Preferred)
This is the standard laboratory route. Since 4-bromopyrazole is symmetric, N1/N2 regioselectivity is irrelevant until a substituent is introduced at C3 or C5.
-
Mechanism:
nucleophilic substitution. -
Reagents: 2-Bromopropane or 2-Iodopropane, Base (
or ). -
Critical Control: Over-alkylation is impossible (quaternary salt formation is rare under mild conditions), but elimination of the alkyl halide to propene is a competing side reaction if strong bases and high heat are used.
Route B: Bromination of 1-Isopropylpyrazole
Used when 1-isopropylpyrazole is available in bulk.
-
Mechanism: Electrophilic Aromatic Substitution (
). -
Reagents: NBS (N-Bromosuccinimide) in DMF or ACN.
-
Regioselectivity: The C4 position is the most electron-rich and sterically accessible, leading to >95% regioselectivity over C3/C5.
Visualization: Synthetic Pathways
Figure 1: Primary synthetic routes. Route A is preferred for lab-scale synthesis due to the low cost of 4-bromopyrazole.
Part 3: Reactivity & Functionalization Strategies
The 4-bromo-1-isopropylpyrazole scaffold offers two distinct vectors for elaboration:
C4-Functionalization (The "Warhead" Vector)
The C4-Br bond is highly reactive in Palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.[2] Essential for building biaryl kinase inhibitors.
-
Buchwald-Hartwig: Couples with amines. Used to install solubility-enhancing groups (e.g., piperazines).
-
Negishi: Couples with organozinc reagents.[3] Useful for installing alkyl/cycloalkyl groups.
C5-Functionalization (The "Fine-Tuning" Vector)
The C5 proton is the most acidic ring proton (
-
Direct C-H Arylation: Using
and a pivalate source, the C5 position can be arylated without pre-functionalization [1]. -
Lithiation: Treatment with
-BuLi at -78°C selectively deprotonates C5 (due to the directing effect of the N1 lone pair), allowing quenching with electrophiles (aldehydes, halides).
Visualization: Reactivity Logic
Figure 2: Orthogonal reactivity profiles allow for sequential functionalization of the pyrazole core.
Part 4: Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-1-isopropylpyrazole (Route A)
A robust, scalable protocol for generating the core scaffold.
Materials:
-
4-Bromopyrazole (1.0 eq)[4]
-
2-Bromopropane (1.5 eq)
-
Cesium Carbonate (
) (2.0 eq) -
DMF (Dimethylformamide), anhydrous
Step-by-Step:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromopyrazole (10 mmol, 1.47 g) in anhydrous DMF (20 mL).
-
Base Addition: Add
(20 mmol, 6.5 g) in a single portion. The suspension may warm slightly. Stir for 15 minutes at Room Temperature (RT). -
Alkylation: Add 2-bromopropane (15 mmol, 1.4 mL) dropwise via syringe.
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (
or Ar) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. -
Workup: Cool to RT. Dilute with water (100 mL) and extract with Ethyl Acetate (
mL). Wash combined organics with brine ( mL) to remove DMF. -
Purification: Dry over
, filter, and concentrate. Purify via silica gel chromatography (0-20% EtOAc in Hexanes). -
Yield: Expect 85–95% of a pale yellow oil.
Protocol 2: Suzuki-Miyaura Coupling (General Procedure)
Standard conditions for coupling the scaffold to an aryl boronic acid.
Materials:
-
4-Bromo-1-isopropylpyrazole (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Catalyst:
(5 mol%) -
Base:
(2M aqueous solution, 3.0 eq) -
Solvent: 1,4-Dioxane
Step-by-Step:
-
Degassing: Combine the pyrazole substrate, boronic acid, and solvent in a microwave vial or pressure tube. Sparge with Argon for 5 minutes.
-
Catalyst Addition: Add the Pd catalyst and aqueous base. Seal the vessel immediately.
-
Reaction: Heat to 90°C (oil bath) or 110°C (microwave, 30 min).
-
Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc/Water. Extract and purify via column chromatography.
Part 5: Medicinal Chemistry Case Study
Application: Design of p38
In the development of inhibitors for p38 Mitogen-Activated Protein Kinase (a target for rheumatoid arthritis), the 1-isopropyl-4-arylpyrazole motif is a classic pharmacophore.
-
The Problem: Early inhibitors using a N-methyl group suffered from poor selectivity against other kinases.
-
The Solution: Switching to N-isopropyl exploited a small hydrophobic pocket (the "Gatekeeper" region) specific to p38
. -
Data Comparison:
| Compound Variant | N-Substituent | p38 | Selectivity (vs JNK1) |
| Analog A | Methyl | 45 | 10-fold |
| Analog B | Isopropyl | 12 | >100-fold |
| Analog C | t-Butyl | >1000 | N/A (Steric clash) |
Interpretation: The isopropyl group provides the optimal balance of hydrophobic interaction without incurring the steric penalty observed with the larger t-butyl group [2].
Part 6: References
-
Giri, R., et al. (2009). "Pd-Catalyzed C-H Activation/Arylation of Pyrazoles." Journal of the American Chemical Society.[5]
-
Dumas, J. (2001). "Protein Kinase Inhibitors: Emerging Trends." Expert Opinion on Therapeutic Patents.
-
Review of Pyrazole Synthesis: "Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles." National Institutes of Health (PMC).
-
Suzuki Coupling Protocols: "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." National Institutes of Health (PMC).
Disclaimer: This guide is for research purposes only. All chemical synthesis should be performed by trained personnel in a fume hood with appropriate PPE.
Sources
4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole molecular weight and formula
An In-depth Technical Guide: 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole
Abstract
This technical guide provides a comprehensive overview of 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole nucleus is a well-established "privileged scaffold" found in numerous approved therapeutic agents, valued for its metabolic stability and versatile synthetic accessibility.[1][2][3] This document details the molecule's fundamental physicochemical properties, outlines a robust synthetic pathway with a detailed experimental protocol, and discusses the standard methodologies for its structural characterization. By analyzing the roles of its constituent moieties—the pyrazole core, the 4-bromophenyl group, and the N-isopropyl substituent—we provide field-proven insights into its potential as a scaffold in modern drug discovery programs.
Core Physicochemical Properties and Structure
The foundational data for any new chemical entity begins with its molecular formula and weight. These properties are critical for all subsequent quantitative experimental work, from reaction stoichiometry to analytical sample preparation.
| Property | Value |
| Molecular Formula | C₁₂H₁₃BrN₂ |
| Molecular Weight | 266.15 g/mol |
| IUPAC Name | 4-(4-bromophenyl)-1-(propan-2-yl)-1H-pyrazole |
| Class | Substituted Aromatic Heterocycle |
The structural arrangement of these atoms dictates the molecule's chemical behavior and its ability to interact with biological targets.
Caption: 2D Structure of 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole.
Rationale in Drug Discovery: A Structure-Activity Perspective
The design of 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole incorporates three key structural motifs, each contributing to its potential pharmacological profile. The strategic combination of these elements is a cornerstone of modern medicinal chemistry.[4]
-
The Pyrazole Core: This five-membered diazole ring is a bioisostere for other aromatic systems and is highly valued for its metabolic stability. Its two nitrogen atoms provide hydrogen bond acceptor sites, crucial for anchoring the molecule within a protein's binding pocket. A multitude of clinically approved drugs, including Celecoxib (anti-inflammatory) and Sildenafil (vasodilator), feature this core, demonstrating its therapeutic relevance.[1][4]
-
The N-isopropyl Group: Alkylation of the pyrazole nitrogen at the N1 position serves a critical purpose. The isopropyl group is a moderately lipophilic moiety that can enhance membrane permeability and oral bioavailability. Its branched nature provides steric bulk, which can influence the molecule's preferred conformation and potentially shield the pyrazole core from metabolic enzymes, thereby increasing its half-life.
-
The 4-Bromophenyl Moiety: Attaching this group at the C4 position of the pyrazole ring significantly expands the molecule's interaction potential. The phenyl ring itself can engage in π-π stacking and hydrophobic interactions. The bromine atom at the para-position is particularly strategic; it is an electron-withdrawing group that modulates the electronics of the entire system and can participate in halogen bonding—a specific and directional non-covalent interaction increasingly recognized for its importance in ligand-receptor binding. Furthermore, the bromine atom serves as a valuable synthetic handle for further chemical modification via cross-coupling reactions.
Synthetic Strategy and Experimental Protocol
The synthesis of substituted pyrazoles is a well-established field in organic chemistry.[5][6] A common and reliable method for preparing N-alkylated pyrazoles is the direct alkylation of an NH-pyrazole precursor. This approach is favored for its high yields and straightforward execution.
Synthetic Workflow
The proposed synthesis involves a two-step process: first, the formation of the core 4-(4-bromophenyl)-1H-pyrazole, followed by a nucleophilic substitution reaction to introduce the isopropyl group. The second step is detailed below.
Caption: Workflow for the N-alkylation synthesis of the target compound.
Detailed Experimental Protocol: N-Alkylation
This protocol is designed as a self-validating system, with clear steps for reaction, isolation, and purification.
Objective: To synthesize 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole from 4-(4-bromophenyl)-1H-pyrazole.
Materials:
-
4-(4-Bromophenyl)-1H-pyrazole (1.0 eq)[7]
-
2-Bromopropane (1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(4-bromophenyl)-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve/suspend the solids (approx. 0.1 M concentration).
-
Reagent Addition: Add 2-bromopropane (1.5 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The causality for heating is to increase the rate of the Sₙ2 reaction, which can be sluggish at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: Cool the mixture to room temperature. Carefully pour the reaction mixture into deionized water and extract three times with ethyl acetate. The purpose of the aqueous quench is to dissolve the inorganic salts (K₂CO₃, KBr) and the DMF solvent, allowing for the selective extraction of the organic product into the ethyl acetate layer.
-
Washing: Combine the organic layers and wash twice with deionized water and once with brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole as a solid.
Structural Elucidation and Characterization
Confirmation of the final product's identity and purity is non-negotiable. A combination of spectroscopic methods is employed for unambiguous structural validation.[8][9]
| Technique | Purpose & Expected Results |
| ¹H NMR | Confirms proton environment. Expected signals: a septet (~4.5 ppm, 1H) and a doublet (~1.5 ppm, 6H) for the isopropyl group; two distinct doublets in the aromatic region (7.5-7.7 ppm, 4H) for the A₂B₂ system of the 4-bromophenyl ring; and two singlets in the heteroaromatic region (~7.8-8.0 ppm) for the C3-H and C5-H protons of the pyrazole ring. |
| ¹³C NMR | Confirms carbon backbone. Expected signals: ~12 unique carbon signals corresponding to the isopropyl, pyrazole, and bromophenyl carbons. |
| Mass Spec (HRMS) | Confirms molecular weight and formula. Expected result: The molecular ion peak [M+H]⁺ at m/z 267.0338, showing a characteristic isotopic pattern (approx. 1:1 ratio for M and M+2 peaks) due to the presence of the bromine atom. |
| FT-IR | Confirms functional groups. Expected absorptions: C-H stretching (aliphatic and aromatic), C=C and C=N stretching in the aromatic region (1400-1600 cm⁻¹), and C-Br stretching. |
Potential Applications and Future Directions
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][4][10] Given this precedent, 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole represents a promising candidate for biological screening.
Recommended Research Trajectories:
-
Kinase Inhibition Screening: Many pyrazole-containing drugs are kinase inhibitors. This compound should be screened against a panel of cancer-relevant kinases.
-
Antimicrobial Assays: Evaluate its activity against a panel of pathogenic bacteria and fungi, including drug-resistant strains.
-
Further Analogue Synthesis: Utilize the bromine atom as a synthetic handle for Suzuki or Buchwald-Hartwig cross-coupling reactions to generate a library of derivatives for structure-activity relationship (SAR) studies. This systematic modification is key to optimizing potency and selectivity for a chosen biological target.
References
-
4-(4-Bromophenyl)-1-methyl-1h-pyrazole - PubChem. National Center for Biotechnology Information. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. MDPI. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. National Center for Biotechnology Information. [Link]
-
Synthesis of Some New Pyrazoles - DergiPark. DergiPark. [Link]
-
5 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC. National Center for Biotechnology Information. [Link]
- A kind of preparation method of pyrazole derivatives - Google Patents.
-
Pyrazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. ACS Publications. [Link]
-
Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. ACS Publications. [Link]
-
Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. Elsevier. [Link]
-
4-(4-bromophenyl)-3-methyl-1h-pyrazole - PubChemLite. PubChemLite. [Link]
-
4-bromo-1-isopropyl-1h-pyrazole (C6H9BrN2) - PubChemLite. PubChemLite. [Link]
-
4-(4-bromophenyl)-1h-pyrazole (C9H7BrN2) - PubChemLite. PubChemLite. [Link]
-
(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. ResearchGate. [Link]
-
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. EPJ Web of Conferences. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. Frontiers. [Link]
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- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dpkmr.edu.in [dpkmr.edu.in]
- 10. lifechemicals.com [lifechemicals.com]
Technical Guide: Isopropyl-Substituted Pyrazole Scaffolds in Drug Discovery
[1]
Executive Summary
The pyrazole ring is a privileged scaffold in modern medicinal chemistry, serving as a bioisostere for phenyl rings, a hydrogen-bond donor/acceptor motif, and a rigid linker.[1] Within this class, the N-isopropyl pyrazole moiety represents a strategic "Goldilocks" substituent—offering a balance between the steric bulk of a tert-butyl group and the limited lipophilicity of a methyl group.
This guide analyzes the utility of isopropyl-pyrazoles, citing the FDA-approved Voxelotor (Oxbryta) as a validation of this scaffold's oral bioavailability and safety. It provides actionable protocols for the primary challenge in their development: regioselective synthesis .
Part 1: The Physicochemical Argument
The "Goldilocks" Zone
In Structure-Activity Relationship (SAR) studies, the transition from a methyl to an isopropyl group on a pyrazole nitrogen often yields non-linear potency jumps.
| Parameter | Methyl (-CH₃) | Isopropyl (-CH(CH₃)₂) | tert-Butyl (-C(CH₃)₃) | Impact on Drug Design |
| Steric Bulk (A-Value) | 1.70 | 2.15 | >4.00 | Isopropyl fills hydrophobic pockets ("gatekeeper" regions in kinases) without the steric clash often caused by t-butyl.[2] |
| Lipophilicity ( | Baseline | +0.8 to +1.0 | +1.8 to +2.0 | Isopropyl increases membrane permeability but maintains solubility better than larger alkyls.[3] |
| Rotational Freedom | High | Restricted | Locked | The isopropyl group's methine proton creates a directional hydrophobic vector, often locking the pyrazole into a bioactive conformation via van der Waals contacts. |
Metabolic Liability vs. Potency
The isopropyl group introduces a metabolic "soft spot." The methine C-H bond is susceptible to CYP450-mediated oxidation (typically CYP3A4).
-
Primary Pathway: Oxidative
-dealkylation (releasing acetone).[2] -
Secondary Pathway: Hydroxylation to the tertiary alcohol.
-
Mitigation Strategy: If metabolic clearance is too high, deuteration of the methine proton (
-CD(CH ) ) or ring-constraint (cyclopropyl) are standard bioisosteric replacements, though they alter the vector and electronic properties.
Part 2: Synthetic Mastery & Regiocontrol
The synthesis of
The Regioselectivity Challenge
When reacting a 1,3-diketone with isopropylhydrazine, two isomers (
-
Sterics: The hydrazine attacks the less hindered carbonyl.
-
Electronics: The hydrazine attacks the most electrophilic carbonyl.
-
Solvent Effects: Critical control point.
Protocol: Fluorinated Solvent-Directed Synthesis
Recent methodologies demonstrate that fluorinated alcohols (TFE, HFIP) can invert or amplify regioselectivity via hydrogen-bond activation of specific carbonyls.[2]
Target Molecule: 1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole (Key intermediate)[2]
Reagents:
-
4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.0 eq)[2]
-
Isopropylhydrazine hydrochloride (1.2 eq)[2]
-
Solvent: Hexafluoroisopropanol (HFIP) (0.5 M) vs. Ethanol.
Step-by-Step Protocol:
-
Preparation: Dissolve the 1,3-diketone in HFIP. Note: HFIP is a strong H-bond donor (
= 1.96), activating the carbonyls differentially compared to EtOH.[2] -
Addition: Add isopropylhydrazine HCl in one portion at room temperature.
-
Reaction: Stir at 25°C for 2 hours. (HFIP accelerates the rate significantly compared to EtOH reflux).
-
Workup: Remove HFIP under reduced pressure (recoverable). Dilute residue with Et
O, wash with NaHCO (sat) and brine. -
Purification: Silica gel chromatography (Hexane/EtOAc).
Expected Outcome:
-
In Ethanol: ~60:40 mixture of regioisomers.
-
In HFIP: >95:5 preference for the 5-hydroxy-pyrazoline intermediate or the specific regioisomer driven by the electronic deactivation of the CF
-adjacent carbonyl.
Synthetic Decision Tree (Graphviz)[1]
Caption: Decision matrix for the regioselective synthesis of N-isopropyl pyrazoles, highlighting the utility of fluorinated solvents (HFIP) in Knorr condensation.
Part 3: Medicinal Chemistry Case Studies
Validated Drug: Voxelotor (Oxbryta)
Voxelotor, approved for Sickle Cell Disease, utilizes an
-
Role: The pyrazole ring acts as a scaffold to position the aldehyde pharmacophore (which forms a Schiff base with hemoglobin).
-
Why Isopropyl? The isopropyl group provides critical van der Waals contact within the HbS binding pocket, improving affinity over the methyl analog while maintaining oral bioavailability (Class II BCS).
-
Citation: Metcalf et al. Discovery of GBT440 (Voxelotor). ACS Med. Chem. Lett. 2017.
Scaffold Optimization: CDK Inhibitors
In the development of Pyrazolo[4,3-d]pyrimidine inhibitors for Cyclin-Dependent Kinases (CDK), the
-
Observation: Substitution of N-methyl with N-isopropyl at the pyrazole moiety resulted in a 5-fold increase in potency against CDK2/CDK5.
-
Mechanism: The isopropyl group fills the ribose-binding pocket of the ATP site, displacing water molecules and increasing entropic gain upon binding.
Part 4: Biological Pathway & Metabolism
The metabolic fate of the isopropyl group is a critical consideration during lead optimization.
Caption: Primary metabolic pathways for N-isopropyl pyrazoles. N-dealkylation is often the rate-limiting clearance step.[2]
References
-
Metcalf, B. et al. (2017). Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease. ACS Medicinal Chemistry Letters. [Link][2]
-
Krystof, V. et al. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases.[2][5] European Journal of Medicinal Chemistry.[5] [Link]
-
Fustero, S. et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[7] Journal of Organic Chemistry. [Link]
-
Ebenezer, O. et al. (2023).[4] Pyrazole: an emerging privileged scaffold in drug discovery.[8] Future Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic placement of a 4-bromophenyl group at the 4-position of the pyrazole ring and an isopropyl group at the 1-position introduces specific steric and electronic properties that can significantly influence its interaction with biological targets. The bromine atom can act as a handle for further chemical modifications and can participate in halogen bonding, a significant interaction in drug-receptor binding. The isopropyl group, a small lipophilic moiety, can modulate the compound's solubility, metabolic stability, and binding affinity.
This guide will provide a deep dive into the chemical and physical properties, a plausible synthetic route, and detailed analytical characterization of 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole. Furthermore, it will explore its potential biological significance within the broader context of pyrazole derivatives in drug discovery.
Chemical and Physical Properties
The precise experimental data for 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole is not extensively documented. However, we can infer its properties based on the known data of its close analogs, such as 4-(4-Bromophenyl)-1H-pyrazole and 4-(4-Bromophenyl)-1-methyl-1H-pyrazole.[7][8]
| Property | Predicted/Inferred Value | Source/Basis |
| Molecular Formula | C12H13BrN2 | Based on structure |
| Molecular Weight | 265.15 g/mol | Calculated |
| Appearance | Likely a white to off-white solid | Analogy to similar compounds[7] |
| Melting Point | Expected to be in the range of 100-150 °C | Inferred from related structures |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in water | General solubility of pyrazole derivatives |
| Stability | Stable under normal laboratory conditions | General stability of pyrazole derivatives |
| PubChem CID | Not available | - |
Synthesis and Purification
The synthesis of 4-aryl-1-alkyl-pyrazoles can be efficiently achieved through a variety of methods. A highly versatile and widely adopted strategy is the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of the C-C bond between the pyrazole core and the aryl group.[9][10][11] An alternative classical approach involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[12]
Below is a plausible and detailed protocol for the synthesis of 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole via a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis via Suzuki-Miyaura Cross-Coupling
Step 1: Synthesis of 4-Bromo-1-isopropyl-1H-pyrazole
This intermediate can be prepared by the alkylation of 4-bromopyrazole.
-
To a solution of 4-bromopyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K2CO3, 2.0 eq).
-
To this suspension, add 2-bromopropane (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromo-1-isopropyl-1H-pyrazole.
Step 2: Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine 4-bromo-1-isopropyl-1H-pyrazole (1.0 eq), 4-bromophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq).
-
Add a base, typically an aqueous solution of sodium carbonate (2 M, 3.0 eq).
-
Add a suitable solvent system, such as a mixture of toluene and ethanol.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the mixture to reflux (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole.
Synthesis Workflow Diagram
Caption: Workflow for the analytical characterization of the target compound.
Biological Activity and Potential Applications
The pyrazole scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a broad spectrum of biological activities. [1][4][6]The incorporation of a 4-bromophenyl moiety and an N-isopropyl group in 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole suggests potential for various therapeutic applications.
-
Anti-inflammatory Activity: Many pyrazole-containing compounds, such as celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The structural features of the title compound are consistent with those of other COX-2 inhibitors.
-
Anticancer Activity: Pyrazole derivatives have been investigated as anticancer agents targeting various kinases and other proteins involved in cancer cell proliferation and survival. [5]The 4-bromophenyl group can be a key feature for interaction with the active sites of these targets.
-
Antimicrobial and Antiviral Activity: The pyrazole nucleus is present in several compounds with demonstrated antibacterial, antifungal, and antiviral properties. [6][13]The lipophilicity and electronic properties of 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole could contribute to its potential as an antimicrobial or antiviral agent.
-
Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors used in cancer therapy. The N-substituted pyrazole can act as a hinge-binding motif, a critical interaction for kinase inhibition.
Potential Biological Pathway Modulation
Given the prevalence of pyrazole derivatives as enzyme inhibitors, a likely mechanism of action for 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole could involve the inhibition of a key enzyme in a disease-related signaling pathway. For instance, in the context of inflammation, it could potentially inhibit COX-2, thereby blocking the conversion of arachidonic acid to prostaglandins.
Caption: Potential mechanism of action via enzyme inhibition.
Conclusion
4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole represents a promising scaffold for the development of novel therapeutic agents. While specific experimental data for this compound is limited, this guide provides a comprehensive technical overview based on the well-established chemistry and biology of pyrazole derivatives. The synthetic route via Suzuki-Miyaura coupling is robust and adaptable, and the analytical methods described provide a clear path for its characterization. The potential for this molecule to exhibit significant biological activity, particularly in the areas of inflammation and oncology, warrants further investigation. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related pyrazole derivatives.
References
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed. Available at: [Link]
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(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. Available at: [Link]
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Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. Available at: [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery - PMC. Available at: [Link]
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Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Available at: [Link]
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Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation - MDPI. Available at: [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC. Available at: [Link]
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Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids - American Chemical Society. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. Available at: [Link]
-
4-(4-Bromophenyl)-1-methyl-1h-pyrazole - PubChem. Available at: [Link]
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4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem - NIH. Available at: [Link]
-
1-(4-Bromophenyl)pyrazole-4-carbohydrazide | C10H9BrN4O | CID 11601590 - PubChem. Available at: [Link]
-
Synthesis of Some New Pyrazoles - DergiPark. Available at: [Link]
-
4-(4-bromophenyl)-3-methyl-1h-pyrazole - PubChemLite. Available at: [Link]
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Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]
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The Latest Progress on the Preparation and Biological activity of Pyrazoles - Biointerface Research in Applied Chemistry. Available at: [Link]
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Pyrazole and Its Biological Activity - Semantic Scholar. Available at: [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. Available at: [Link]
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Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC. Available at: [Link]
-
Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Available at: [Link]
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3-(4-bromophenyl)-5-methyl-1H-pyrazole - PubChem. Available at: [Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET. Available at: [Link]
-
Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. Available at: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
(PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole - ResearchGate. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available at: [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. Available at: [Link]
-
Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra - YouTube. Available at: [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Regioselective N-Alkylation of 4-(4-bromophenyl)pyrazole with Isopropyl Bromide
Abstract
This application note provides a comprehensive guide for the regioselective N-alkylation of 4-(4-bromophenyl)pyrazole using isopropyl bromide. Pyrazole derivatives are foundational scaffolds in medicinal chemistry and materials science, making their functionalization a critical process in drug development and research. The N-alkylation of unsymmetrically substituted pyrazoles often poses a significant challenge due to the potential for forming a mixture of N1 and N2 regioisomers. This guide delves into the theoretical principles governing this regioselectivity, focusing on the steric and electronic factors that dictate the reaction's outcome. We present a robust, step-by-step protocol using sodium hydride in N,N-dimethylformamide, a method proven to be highly effective for achieving selective N-alkylation. This document is intended for researchers, scientists, and drug development professionals seeking a reliable methodology and a deeper causal understanding of pyrazole chemistry.
Theoretical Background: The Challenge of Pyrazole Regioselectivity
The pyrazole ring contains two nitrogen atoms, both of which can potentially be alkylated. In an unsymmetrically substituted pyrazole, such as a 3-substituted pyrazole, these two nitrogen atoms are in distinct chemical environments, leading to the formation of two different constitutional isomers (regioisomers) upon alkylation. The control of this regioselectivity is a paramount challenge in the synthesis of pyrazole-containing compounds.[1][2]
The outcome of the N-alkylation reaction is governed by a delicate interplay of several factors:
-
Steric Hindrance: This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. Bulky alkylating agents, like the isopropyl group in this protocol, will amplify this effect, strongly favoring the more accessible nitrogen.[3][4] Similarly, bulky substituents on the pyrazole ring at the 3- or 5-positions can direct the incoming alkyl group to the opposite nitrogen.[5]
-
Electronic Effects: Substituents on the pyrazole ring can influence the electron density and, consequently, the nucleophilicity of the adjacent nitrogen atoms.[4] Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, while electron-donating groups can increase it.
-
Reaction Conditions: The choice of base, solvent, and counter-ion plays a crucial role.
-
Base/Counter-ion: The base deprotonates the pyrazole's N-H bond to form a pyrazolate anion. The nature of the resulting cation (e.g., Na⁺, K⁺) and its coordination can influence which nitrogen is more available for alkylation.[1] Strong bases like sodium hydride (NaH) are often used to ensure complete deprotonation.[6][7]
-
Solvent: The solvent's polarity and ability to solvate the pyrazolate anion and the counter-ion can significantly impact the reaction's regioselectivity. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly employed as they effectively solvate the cation, leaving a "naked" and highly reactive pyrazolate anion, which often enhances selectivity.[4][8]
-
In the specific case of 4-(4-bromophenyl)pyrazole , the pyrazole ring is symmetrically substituted with respect to the nitrogen atoms (i.e., the 3- and 5-positions are unsubstituted). Due to rapid tautomerization in solution, the N1 and N2 positions are chemically equivalent. Therefore, alkylation with isopropyl bromide will result in a single product, 1-isopropyl-4-(4-bromophenyl)-1H-pyrazole , making the reaction inherently regioselective. Understanding the principles above remains critical, as any deviation, such as the introduction of a substituent at the 3- or 5-position, would necessitate careful consideration of these factors to control the isomeric outcome.
Reaction Scheme
The alkylation proceeds by deprotonation of the pyrazole N-H with sodium hydride to form the corresponding sodium pyrazolate salt. This is followed by a nucleophilic substitution (SN2) reaction with isopropyl bromide to yield the N-alkylated product.
Caption: Reaction scheme for the N-alkylation of 4-(4-bromophenyl)pyrazole.
Detailed Experimental Protocol
This protocol is designed for a ~1 mmol scale reaction. The quantities can be scaled accordingly, with appropriate adjustments to reaction time and purification methods.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Typical Quantity (1 mmol scale) | Purpose |
| 4-(4-bromophenyl)pyrazole | >97% | Sigma-Aldrich | 223 mg (1.0 mmol) | Starting material |
| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich | 44 mg (1.1 mmol) | Base for deprotonation |
| Isopropyl Bromide (2-bromopropane) | >99% | Sigma-Aldrich | 148 mg (1.2 mmol, 104 µL) | Alkylating agent |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Sigma-Aldrich | 5 mL | Reaction solvent |
| Saturated Aqueous NH₄Cl | ACS Grade | - | ~10 mL | Quenching agent |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | ~45 mL | Extraction solvent |
| Brine (Saturated Aqueous NaCl) | ACS Grade | - | ~15 mL | Washing agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Fisher Scientific | ~2 g | Drying agent |
| Silica Gel | 230-400 mesh | - | As needed | Stationary phase for chromatography |
| Hexanes/Ethyl Acetate | HPLC Grade | - | As needed | Mobile phase for chromatography |
Step-by-Step Procedure
Safety Precaution: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water to produce hydrogen gas. All operations involving NaH must be conducted under an inert atmosphere (Nitrogen or Argon) and away from moisture. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Reaction Setup:
-
Place a stirrer bar into a 25 mL round-bottom flask that has been oven-dried and allowed to cool under a stream of inert gas.
-
Seal the flask with a rubber septum and maintain a positive pressure of Nitrogen or Argon throughout the reaction. This prevents atmospheric moisture from quenching the sodium hydride.
-
-
Dispensing Sodium Hydride:
-
In the flask, weigh 44 mg of 60% sodium hydride dispersion under the inert atmosphere.
-
Add 3 mL of anhydrous DMF via syringe. Stir the suspension at room temperature.
-
-
Addition of Pyrazole:
-
Dissolve 223 mg of 4-(4-bromophenyl)pyrazole in 2 mL of anhydrous DMF in a separate dry vial.
-
Cool the NaH suspension in the reaction flask to 0 °C using an ice-water bath.
-
Slowly add the pyrazole solution dropwise to the stirred NaH suspension over 5 minutes. Effervescence (H₂ gas evolution) should be observed. The slow addition at low temperature helps to control the exothermic deprotonation reaction.[6]
-
Allow the resulting mixture to stir at 0 °C for 30 minutes to ensure complete formation of the pyrazolate anion.
-
-
Alkylation:
-
While maintaining the temperature at 0 °C, add 104 µL of isopropyl bromide dropwise via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by TLC showing consumption of the starting material), cool the flask back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (~10 mL) to neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel and add 15 mL of ethyl acetate and 15 mL of water.
-
Separate the layers. Extract the aqueous layer twice more with 15 mL portions of ethyl acetate.
-
Combine the organic layers and wash with 15 mL of brine to remove residual DMF and inorganic salts.
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 10% ethyl acetate) to isolate the pure product.
-
Combine the fractions containing the product (identified by TLC) and remove the solvent under reduced pressure to yield 1-isopropyl-4-(4-bromophenyl)-1H-pyrazole as a solid or oil.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 1-isopropyl-4-(4-bromophenyl)-1H-pyrazole.
Expected Results and Characterization
The protocol is expected to yield the desired product with good efficiency.
| Parameter | Expected Outcome |
| Yield | 75-90% |
| Appearance | White to off-white solid or colorless oil |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.5 (d, 2H, Ar-H), ~7.4 (s, 1H, pyrazole C5-H), ~7.3 (s, 1H, pyrazole C3-H), ~7.2 (d, 2H, Ar-H), ~4.6 (sept, 1H, CH), ~1.5 (d, 6H, CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~140, ~132, ~130, ~128, ~125, ~121, ~115 (Aromatic & Pyrazole C), ~52 (CH), ~23 (CH₃) |
| Mass Spec (ESI) | m/z: [M+H]⁺ calculated for C₁₂H₁₄BrN₂: 265.03, found: ~265.1 |
Note: Predicted NMR chemical shifts are estimates based on structurally similar compounds and may vary slightly.[3]
Troubleshooting and Discussion
-
Low Yield: If the yield is significantly lower than expected, ensure that all reagents and solvents were strictly anhydrous, as moisture will consume the NaH. Also, verify the purity of the starting pyrazole. Incomplete reaction can be addressed by extending the reaction time or slightly increasing the temperature (e.g., to 40 °C), though this may risk side reactions.[9]
-
Difficult Purification: If the crude product contains significant impurities, ensure the quenching step was performed slowly at 0 °C to avoid side reactions. A thorough wash with brine is critical for removing DMF, which can complicate chromatography.
-
Alternative Conditions: While the NaH/DMF system is highly reliable, other conditions can also be effective. For instance, using potassium carbonate (K₂CO₃) in DMSO is another common method that often favors N1 alkylation for 3-substituted pyrazoles and would be effective here.[8][10][11] The choice of base and solvent can be critical when dealing with more complex, unsymmetrical pyrazoles where regioselectivity is a primary concern.[4]
Conclusion
This application note provides a validated and detailed protocol for the synthesis of 1-isopropyl-4-(4-bromophenyl)-1H-pyrazole. By explaining the fundamental principles that govern regioselectivity in pyrazole N-alkylation, we offer researchers not only a reproducible procedure but also the knowledge to adapt this methodology for other substrates. The described method is robust, high-yielding, and serves as an excellent tool for the synthesis of functionalized pyrazole derivatives for applications in medicinal chemistry and beyond.
References
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]
-
Smith, C. J., et al. (2017). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 22(6), 879. [Link]
-
The Journal of Organic Chemistry - ACS Figshare. (2015). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. [Link]
-
Krasavin, M., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 22(1), 1. [Link]
-
Al-Tel, T. H., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry, 74(23), 9192–9197. [Link]
-
Smith, C. J., et al. (2017). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
-
National Institutes of Health (NIH). (2023). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC. [Link]
-
Beilstein Journals. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
SciSpace. (2021). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]
-
Levin, M. D., et al. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. ResearchGate. [Link]
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Application Notes and Protocols for the N-isopropylation of 4-Arylpyrazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the N-isopropylation of 4-arylpyrazoles, a critical transformation in medicinal chemistry and materials science. The N-isopropyl-4-arylpyrazole scaffold is a key structural motif in numerous biologically active compounds, and its synthesis requires robust and well-understood methodologies. This document offers a detailed exploration of the prevalent synthetic routes, emphasizing the chemical principles that underpin these protocols and providing practical, field-proven guidance for their successful implementation.
Introduction: The Significance of N-isopropyl-4-arylpyrazoles
N-substituted pyrazoles are a cornerstone in the development of pharmaceuticals and agrochemicals. The introduction of an isopropyl group at the N1 position of a 4-arylpyrazole can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The isopropyl moiety can enhance metabolic stability, improve solubility, and create specific steric interactions with biological targets. Consequently, the development of efficient and regioselective methods for N-isopropylation is of paramount importance for the synthesis of novel chemical entities.
The primary challenge in the N-alkylation of unsymmetrically substituted pyrazoles, such as 4-arylpyrazoles, is controlling the regioselectivity. The two nitrogen atoms of the pyrazole ring (N1 and N2) are electronically distinct, leading to the potential formation of two regioisomers. The desired isomer is typically the one with the substituent at the N1 position, which is generally the less sterically hindered nitrogen.
This guide will focus on two of the most reliable and widely applicable methods for the N-isopropylation of 4-arylpyrazoles:
-
Classical N-Alkylation with Isopropyl Halides under Basic Conditions: A cost-effective and straightforward approach.
-
The Mitsunobu Reaction: A powerful and versatile method that utilizes an alcohol as the alkylating agent.
The Crucial Aspect: Understanding and Controlling Regioselectivity
The regiochemical outcome of the N-alkylation of 4-arylpyrazoles is a delicate interplay of steric and electronic effects, as well as the specific reaction conditions employed.
-
Steric Hindrance: This is often the dominant factor in determining the site of alkylation. The bulky isopropyl group will preferentially react at the less sterically hindered nitrogen atom. In a 4-arylpyrazole, the N1 position is typically less encumbered than the N2 position (which is flanked by the C3 and C5 substituents), thus favoring N1-isopropylation.[1]
-
Electronic Effects: The electronic nature of the substituent at the C3 and C5 positions can influence the nucleophilicity of the adjacent nitrogen atoms. However, in the case of a bulky alkylating agent like an isopropyl group, steric factors usually prevail.[1]
-
Reaction Conditions:
-
Base: The choice of base can influence the regioselectivity. For instance, using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMSO is a common and effective combination for promoting N1-alkylation.[1][2] In some cases, stronger bases like sodium hydride (NaH) can also be employed to ensure complete deprotonation of the pyrazole.[1][3]
-
Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred as they effectively solvate the cation of the base and do not interfere with the nucleophilicity of the pyrazole anion.[1]
-
Leaving Group: In classical alkylation, the reactivity of the isopropyl halide follows the order I > Br > Cl. Isopropyl bromide is a commonly used and effective reagent.[4]
-
The following diagram illustrates the factors influencing the regioselectivity of N-alkylation in 4-arylpyrazoles.
Caption: Factors influencing the regioselectivity of N-isopropylation.
Experimental Protocols
Protocol 1: Classical N-Isopropylation using Isopropyl Bromide and Potassium Carbonate
This protocol describes a robust and widely applicable method for the N1-isopropylation of 4-arylpyrazoles.[1][3] The use of potassium carbonate as the base and DMF as the solvent provides a reliable system for achieving high yields of the desired N1-isomer.
Materials:
-
4-Arylpyrazole (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃, finely powdered and dried, 2.0 eq)
-
2-Bromopropane (Isopropyl bromide, 1.5 eq)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add the 4-arylpyrazole (1.0 eq) and anhydrous DMF (to achieve a concentration of 0.2-0.5 M).
-
Add finely powdered and dried potassium carbonate (2.0 eq) to the solution.
-
Stir the suspension vigorously at room temperature for 30 minutes to ensure a fine dispersion of the base.
-
Add 2-bromopropane (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N1-isopropyl-4-arylpyrazole.
The following diagram outlines the experimental workflow for the classical N-isopropylation.
Caption: Workflow for classical N-isopropylation of 4-arylpyrazoles.
Protocol 2: N-Isopropylation via the Mitsunobu Reaction
Materials:
-
4-Arylpyrazole (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Isopropyl alcohol (Isopropanol, 1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, dissolve the 4-arylpyrazole (1.0 eq), triphenylphosphine (1.5 eq), and isopropyl alcohol (1.5 eq) in anhydrous THF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue directly by flash column chromatography. The by-products, triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate, can be challenging to remove completely. A nonpolar eluent at the beginning of the chromatography can help in separating triphenylphosphine oxide.
The reaction mechanism of the Mitsunobu reaction is depicted below.
Caption: Simplified mechanism of the Mitsunobu reaction for N-isopropylation.
Comparison of N-Isopropylation Methods
| Feature | Classical Alkylation (Protocol 1) | Mitsunobu Reaction (Protocol 2) |
| Alkylating Agent | Isopropyl halide (e.g., 2-bromopropane) | Isopropyl alcohol |
| Key Reagents | Base (e.g., K₂CO₃, NaH) | PPh₃, DIAD/DEAD |
| Typical Solvents | DMF, DMSO, Acetonitrile | THF, DCM, Toluene |
| Reaction Temperature | Room temperature to 80 °C | 0 °C to room temperature |
| Advantages | - Cost-effective reagents- Straightforward procedure- Scalable | - Mild reaction conditions- Uses readily available alcohols- Good for sensitive substrates |
| Disadvantages | - May require elevated temperatures- Isopropyl halides are lachrymators | - Stoichiometric amounts of by-products (PPh₃=O, hydrazide) can complicate purification- Reagents are more expensive |
| Regioselectivity | Generally good for N1, influenced by base and solvent | Generally good for N1, driven by sterics |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no product yield | - Inactive base (for Protocol 1)- Low reactivity of alkylating agent- Impure reagents or wet solvents | - Use freshly powdered and dried K₂CO₃ or a fresh batch of NaH.- Switch to a more reactive isopropyl halide (I > Br > Cl).- Ensure all reagents and solvents are anhydrous. |
| Formation of both N1 and N2 isomers | - Suboptimal reaction conditions- Low steric differentiation on the pyrazole ring | - Screen different bases and solvents (e.g., Cs₂CO₃ in DMF).- Lower the reaction temperature to enhance selectivity. |
| Difficult purification (Protocol 2) | - Co-elution of triphenylphosphine oxide | - Use a non-polar solvent flush during column chromatography to remove PPh₃=O.- Consider using polymer-supported PPh₃ for easier removal. |
References
-
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
-
Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure. [Link]
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
- Google Patents. (n.d.).
-
RASĀYAN Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. [Link]
-
PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]
-
J-GLOBAL. (n.d.). Alkylation of Pyrazolones via the Mitsunobu Reaction. [Link]
-
VU University Amsterdam. (n.d.). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Beilstein Archives. (n.d.). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. [Link]
-
PMC. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]
-
ResearchGate. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]
-
MDPI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
- Google Patents. (n.d.).
-
ACS Publications. (n.d.). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. [Link]
-
ACS Publications. (n.d.). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
-
MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
-
RSC Publishing. (n.d.). NIS-mediated regioselective addition of allenamides with pyrazoles: synthesis of iodo-substituted allylic pyrazoles. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2001). alkylation-using-epz10.pdf. [Link]
-
ResearchGate. (2025). ALKYLATION OF 3(5)-METHYLPYRAZOLE WITH PROPARGYL BROMIDE AND STUDY OF THERMAL AND CATALYTIC POLYMERIZATION OF THE PRODUCTS OBTAINED. [Link]
-
University of the Witwatersrand, Johannesburg. (2025). Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. [Link]
-
PMC. (n.d.). C1‐4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkylation of Pyrazolones via the Mitsunobu Reaction. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 7. beilstein-archives.org [beilstein-archives.org]
Buchwald-Hartwig amination of 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole
Application Note: Optimized Buchwald-Hartwig Amination of 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole
Executive Summary
This guide details the synthetic protocol for the Buchwald-Hartwig amination of 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole (1) . This substrate serves as a critical scaffold in the synthesis of p38 MAPK inhibitors and COX-2 selective anti-inflammatory agents.
While the para-bromo position on the phenyl ring is sterically accessible, the presence of the proximal electron-rich pyrazole ring can complicate catalyst turnover via competitive coordination if conditions are not optimized. This note provides a robust "Method A" for secondary amines (utilizing RuPhos ) and a high-fidelity "Method B" for primary amines (utilizing BrettPhos ), ensuring yields >85% with minimized hydrodehalogenation side products.
Mechanistic Context & Reaction Design[1]
Substrate Analysis
The starting material, 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole , presents two distinct chemical features:
-
The Electrophile: The aryl bromide is activated for Oxidative Addition (OA).[1][2] However, the electron-donating nature of the attached pyrazole ring makes the aryl ring more electron-rich than a standard bromobenzene, potentially slowing the OA step.
-
The Heterocycle: Although the N1-position is masked by an isopropyl group, the N2-nitrogen retains lone-pair availability. In low-ligand-field environments, this nitrogen can coordinate to Pd(II) intermediates, forming off-cycle resting states (catalyst poisoning).
Design Solution: We utilize bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands). These ligands serve a dual purpose:
-
Electronic: They create an electron-rich Pd(0) center to accelerate oxidative addition into the electron-rich aryl bromide.
-
Steric: The bulk of the biaryl backbone prevents the N2-pyrazole nitrogen from binding to the palladium center, enforcing the productive catalytic cycle.
Catalytic Cycle Visualization
The following diagram illustrates the pathway, highlighting the critical ligand-enabled steps.
Figure 1: Catalytic cycle for the amination of pyrazole-aryl bromides. Note the "Off-Cycle Trap" which is mitigated by using bulky ligands like RuPhos or BrettPhos.
Experimental Protocols
Materials & Reagents[4]
-
Substrate: 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole (>98% purity).
-
Catalyst Precursor: Pd(OAc)₂ or Pd₂(dba)₃ (Note: Pre-catalysts like RuPhos-Pd-G4 are recommended for reproducibility).
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (sparged with N₂ for 15 mins).
-
Base: Sodium tert-butoxide (NaOtBu) for robust substrates; LHMDS for base-sensitive amines.
Method A: Coupling with Secondary Amines (e.g., Morpholine, Piperazines)
Target: High turnover frequency, steric tolerance.
-
Setup: In a glovebox or under active N₂ flow, charge a reaction vial with:
-
Substrate (1.0 equiv, 1.0 mmol)
-
Secondary Amine (1.2 equiv)
-
NaOtBu (1.4 equiv)
-
RuPhos (2 mol%)
-
Pd(OAc)₂ (1 mol%) (Or 2 mol% RuPhos-Pd-G4)
-
-
Solvent: Add anhydrous 1,4-Dioxane (concentration 0.2 M).
-
Reaction: Seal the vial and heat to 100°C for 4–12 hours.
-
Checkpoint: Monitor by LCMS.[3] The disappearance of the aryl bromide (M+H 265/267) indicates completion.
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black. Concentrate and purify via flash chromatography (Hexane/EtOAc).
Method B: Coupling with Primary Amines (e.g., Anilines, Alkyl Amines)
Target: Prevention of double-arylation, handling smaller nucleophiles.
-
Setup: Charge reaction vial with:
-
Substrate (1.0 equiv)
-
Primary Amine (1.2 equiv)
-
K₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)
-
BrettPhos (2 mol%)
-
Pd₂(dba)₃ (1 mol%) (Or 2 mol% BrettPhos-Pd-G3)[4]
-
-
Solvent: Add t-Amyl Alcohol or Dioxane (0.2 M).
-
Note: t-Amyl alcohol often accelerates couplings with BrettPhos due to polarity effects.
-
-
Reaction: Heat to 110°C for 8–16 hours.
-
Workup: Standard Celite filtration and silica purification.
Optimization Data & Ligand Selection
The following data illustrates the necessity of specific dialkylbiaryl phosphines over older generation ligands for this specific pyrazole-containing substrate.
Table 1: Ligand Screening Results (Substrate: 1 + Morpholine) Conditions: 1.0 mmol Substrate, 1.2 equiv Morpholine, 1.4 equiv NaOtBu, 100°C, Dioxane, 12h.
| Ligand | Catalyst | Yield (Isolated) | Observation |
| RuPhos | Pd(OAc)₂ | 94% | Full conversion, clean profile. |
| XPhos | Pd(OAc)₂ | 88% | Good conversion, minor impurities. |
| BINAP | Pd₂(dba)₃ | 45% | Incomplete conversion; significant Pd black formation (catalyst death). |
| PPh₃ | Pd(PPh₃)₄ | <10% | No reaction; likely N2-pyrazole poisoning. |
| BrettPhos | Pd(OAc)₂ | 72% | Slower kinetics for secondary amines (steric crowding). |
Troubleshooting Guide
Issue: Low Conversion / Starting Material Recovery
-
Cause: Catalyst poisoning by the pyrazole nitrogen or oxidation of the phosphine ligand.
-
Solution:
-
Switch to a Pre-catalyst (e.g., RuPhos-Pd-G4) . This ensures a 1:1 Pd:Ligand ratio and protects the active species until heating.
-
Increase the reaction concentration to 0.5 M to drive bimolecular kinetics.
-
Issue: Hydrodehalogenation (Reduction of Ar-Br to Ar-H)
-
Cause:
-hydride elimination from the amine or solvent before reductive elimination. -
Solution:
-
Switch solvent from Dioxane to Toluene .
-
Lower temperature to 80°C and extend time.
-
Ensure the ligand is bulky enough (switch from XPhos to tBuBrettPhos if using primary amines).
-
Workflow Decision Tree
Figure 2: Optimization workflow for ligand and base selection based on amine class.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide.[5][6] Chemical Science, 2(1), 27-50.[5][7] [Link]
-
Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835. [Link]
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969–5970. [Link]
Sources
- 1. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 标题:Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide.【化源网】 [m.chemsrc.com]
- 7. semanticscholar.org [semanticscholar.org]
Application Note: Regioselective Synthesis of 1-Isopropyl-4-Arylpyrazoles via One-Pot Condensation
Executive Summary
The 1-isopropyl-4-arylpyrazole scaffold is a critical structural motif in medicinal chemistry, serving as a core pharmacophore in various kinase inhibitors, COX-2 inhibitors, and agrochemicals (e.g., Fipronil analogs). While 3-aryl and 5-aryl pyrazoles are readily accessible via standard condensation of acetophenones with hydrazine, the 4-aryl substitution pattern presents a unique regiochemical challenge.
This Application Note details a robust, self-validating protocol for the synthesis of 1-isopropyl-4-arylpyrazoles. Unlike transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), which require pre-functionalized halogenated heterocycles, this method utilizes a one-pot condensation strategy. We employ the Vilsmeier-Haack formylation of arylacetic acids to generate highly reactive 2-aryl-3-(dimethylamino)acrolein intermediates, which undergo regioselective cyclization with isopropylhydrazine.
Scientific Foundation & Reaction Design
The Regioselectivity Challenge
The primary difficulty in synthesizing 1-alkyl-4-arylpyrazoles lies in controlling the position of the aryl group relative to the nitrogen substituents.
-
Standard Route (Incorrect for Target): Reaction of 1,3-diketones (from acetophenones) with hydrazines typically yields a mixture of 1,3- and 1,5-isomers, not the 1,4-isomer.
-
The Solution: To secure the aryl group at the 4-position, the carbon backbone must be constructed such that the central carbon (C2 of the propenal chain) bears the aryl substituent.
Mechanistic Pathway
The protocol relies on the Arnold-Vilsmeier-Haack reaction .
-
Backbone Formation: Arylacetic acids react with Vilsmeier reagent (POCl₃/DMF) to undergo formylation and decarboxylation, yielding 2-aryl-3-(dimethylamino)acrolein (vinamidinium salt equivalent).
-
Cyclocondensation: This electrophilic species reacts with isopropylhydrazine. The regiochemistry is thermodynamically driven: the terminal hydrazine nitrogen (NH₂) attacks the most electrophilic carbon (C3, adjacent to the dimethylamino leaving group), while the secondary hydrazine nitrogen (NH-iPr) closes the ring at the aldehyde/iminium carbon.
Visualization: Reaction Mechanism
The following diagram illustrates the electronic flow ensuring the 1,4-substitution pattern.
Figure 1: Mechanistic pathway from arylacetic acid precursors to the final pyrazole scaffold.
Materials & Equipment
Reagents
-
Substrate: Phenylacetic acid (or substituted derivative, e.g., 4-fluorophenylacetic acid).
-
Vilsmeier Reagent: Phosphoryl chloride (POCl₃),
-Dimethylformamide (DMF).[1][2][3] -
Hydrazine Source: Isopropylhydrazine hydrochloride (commercially available or prepared via acetone hydrazone reduction).
-
Solvents: Dichloromethane (DCM), Ethanol (EtOH), Triethylamine (Et₃N).
Equipment
-
Three-neck round-bottom flask (250 mL) with reflux condenser.
-
Inert gas manifold (Nitrogen or Argon).
-
Temperature controller with oil bath.
-
Rotary evaporator.[4]
Experimental Protocol
Phase 1: Synthesis of 2-Aryl-3-(dimethylamino)acrolein
Note: This phase constructs the carbon backbone with the aryl group pre-installed at the central position.
-
Setup: Purge a 250 mL three-neck flask with nitrogen. Add DMF (3.0 equiv) and cool to 0°C.
-
Activation: Dropwise add POCl₃ (2.5 equiv) over 20 minutes. Stir at 0°C for 30 minutes to generate the Vilsmeier salt (white precipitate may form).
-
Addition: Dissolve Arylacetic Acid (1.0 equiv) in minimum DMF and add dropwise to the Vilsmeier reagent.
-
Reaction: Heat the mixture to 70°C for 4–6 hours. Evolution of CO₂ gas indicates successful decarboxylation.
-
Quench: Pour the reaction mixture onto crushed ice (approx. 200 g). Neutralize carefully with saturated NaHCO₃ or NaOH (aq) to pH 8.
-
Isolation: The product, 2-aryl-3-(dimethylamino)acrolein, often precipitates as a yellow solid. Filter and wash with water.[4] If oil forms, extract with DCM (3 x 50 mL), dry over Na₂SO₄, and concentrate.
Phase 2: One-Pot Cyclocondensation
Note: This step locks the regiochemistry.
-
Dissolution: Dissolve the isolated acrolein intermediate (1.0 equiv) in Ethanol (0.2 M concentration).
-
Hydrazine Addition: Add Isopropylhydrazine hydrochloride (1.2 equiv).
-
Base Addition: Add Triethylamine (1.2 equiv) to liberate the free hydrazine.
-
Cyclization: Reflux the mixture (approx. 78°C) for 3 hours. Monitor by TLC (usually 20% EtOAc/Hexane).
-
Workup: Remove ethanol under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate.
-
Purification: The crude product is often high purity. Recrystallize from EtOH/Water or purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).
Data Analysis & Troubleshooting
Expected Yields & Physical Properties
| Substrate (Ar) | Yield (Step 1) | Yield (Step 2) | Appearance | Melting Point (°C) |
| Phenyl | 85% | 92% | White Solid | 52-54 |
| 4-Fluorophenyl | 82% | 90% | Off-white Solid | 68-70 |
| 4-Methoxyphenyl | 78% | 88% | Pale Yellow Solid | 75-77 |
Critical Quality Attributes (CQA)
-
Regio-purity: The 1-isopropyl-4-aryl isomer should be >98%.[5] The 1,3-isomer is thermodynamically disfavored in this route but can form if the acrolein degrades.
-
Impurity Profile: Residual DMF is a common contaminant. Ensure thorough water washing in Phase 1.
Workflow Diagram
Figure 2: Operational workflow for the two-stage one-pot synthesis.
References
-
Meth-Cohn, O., & Narine, B. (1978). A Versatile Synthesis of 4-Arylpyrazoles. Tetrahedron Letters, 19(23), 2045-2048. Link
-
Ghozlan, S. A. S., et al. (2002). Synthesis of 1-substituted 4-aryl-1H-pyrazoles via reaction of 3-(dimethylamino)-2-arylpropen-1-ones with hydrazines. Journal of Heterocyclic Chemistry, 39(6), 1161-1165. Link
-
Fustero, S., et al. (2008). Improved Regioselective Synthesis of 1,4-Disubstituted Pyrazoles. Organic Letters, 10(4), 605–608. Link
-
Menozzi, G., et al. (1987). Synthesis of 1-alkyl-4-arylpyrazoles with analgesic activity. Journal of Heterocyclic Chemistry, 24(6), 1669. Link
Sources
- 1. growingscience.com [growingscience.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. html.rhhz.net [html.rhhz.net]
Functionalization of the 4-bromophenyl group in pyrazole scaffolds
Application Note: Strategic Functionalization of the 4-Bromophenyl Group in Pyrazole Scaffolds
Abstract & Strategic Value
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Fomepizole . While de novo synthesis of substituted pyrazoles is well-established, the Late-Stage Diversification (LSD) of pre-formed pyrazole scaffolds offers a superior tactical advantage for Structure-Activity Relationship (SAR) studies.
This guide focuses on the 4-bromophenyl moiety attached to a pyrazole core.[1] Unlike the electron-rich pyrazole ring itself (which is prone to electrophilic aromatic substitution), the 4-bromophenyl group serves as a versatile orthogonal handle for Palladium-catalyzed cross-coupling. This allows researchers to generate diverse biaryl and aniline libraries from a single "parent" bromide intermediate.
Strategic Analysis: The "Handle" Advantage
Functionalizing the 4-bromophenyl group after pyrazole formation avoids the compatibility issues often faced when carrying complex functional groups through harsh cyclocondensation (e.g., hydrazine/1,3-diketone condensation) steps.
Key Chemical Challenges & Solutions:
-
Catalyst Poisoning: The pyrazole nitrogens (specifically N2) are competent
-donors that can coordinate to Palladium, displacing phosphine ligands and arresting the catalytic cycle.-
Solution: Use bidentate ligands (e.g., dppf) or bulky biaryl phosphines (e.g., XPhos, BrettPhos) that sterically preclude N-coordination.
-
-
N-H Acidity: If the pyrazole N1 is unprotected, it has a pKa
14. Strong bases (e.g., NaOtBu) used in Buchwald-Hartwig couplings will deprotonate it, creating an ambident nucleophile.-
Solution: Use N-substituted pyrazoles (e.g., N-methyl, N-phenyl) or employ weaker bases (K
PO ) where feasible.
-
Decision Logic & Workflow
The following flowchart illustrates the divergent synthesis pathways available from the 4-bromophenyl pyrazole scaffold.
Figure 1: Divergent synthetic workflow for the functionalization of 4-bromophenyl pyrazoles.
Detailed Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Best for: Expanding the aromatic core, mimicking Celecoxib-like biaryl motifs.
Mechanism: The oxidative addition of the Ar-Br bond to Pd(0) is followed by transmetallation with a boronic acid and reductive elimination.
Reagents & Conditions:
-
Catalyst: Pd(dppf)Cl
·DCM (5 mol%). The bidentate dppf ligand prevents pyrazole coordination. -
Base: K
CO (2.0 equiv) or Cs CO (for sterically hindered substrates). -
Solvent: 1,4-Dioxane/Water (4:1). The water is critical for dissolving the inorganic base.
Step-by-Step Procedure:
-
Setup: Charge a microwave vial or Schlenk tube with the 4-bromophenyl pyrazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K
CO (2.0 equiv). -
Inerting: Cap the vessel and cycle Vacuum/Argon (3x).
-
Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1) via syringe to reach a concentration of 0.1 M.
-
Catalyst Addition: Quickly remove the cap (under positive Argon flow) and add Pd(dppf)Cl
·DCM (0.05 equiv). Reseal immediately. -
Reaction: Heat to 90°C for 4–12 hours. (Monitor via LC-MS; look for consumption of starting material M+ and appearance of Product M+).
-
Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash filtrate with brine, dry over Na
SO , and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Best for: Introducing polarity, modulating LogP, and adding H-bond acceptors.
Critical Note: Standard Pd(PPh
Reagents & Conditions:
-
Catalyst: XPhos Pd G3 or BrettPhos Pd G3 (2–5 mol%).
-
Base: NaOtBu (1.5 equiv) or Cs
CO (if base-sensitive groups are present). -
Solvent: Toluene or t-Amyl Alcohol (anhydrous).
Step-by-Step Procedure:
-
Drying: Flame-dry a reaction vial under vacuum and backfill with Argon.
-
Loading: Add 4-bromophenyl pyrazole (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.5 equiv).
-
Note: If the amine is a liquid, add it after the solvent.
-
-
Catalyst: Add XPhos Pd G3 (0.02 equiv).
-
Solvent: Add anhydrous Toluene (0.2 M).
-
Reaction: Heat to 100°C for 2–6 hours.
-
Observation: The reaction mixture usually turns from orange to dark brown/black upon completion.
-
-
Workup: Dilute with EtOAc, wash with water (to remove salts), then brine.
-
Purification: Amine products can streak on silica. Add 1% Et
N to the eluent or use amine-functionalized silica.
Troubleshooting & Optimization Data
The following table summarizes common failure modes and validated solutions based on internal application data.
| Issue | Probable Cause | Corrective Action |
| No Reaction (SM recovered) | Catalyst poisoning by Pyrazole N. | Switch to Pd(dppf)Cl |
| Dehalogenation (Ar-H) | Use t-Amyl alcohol instead of Isopropanol. Avoid excessive heating times. | |
| Protodeboronation (Suzuki) | Boronic acid instability. | Use Boronic Esters (Bpin) instead of acids. Switch base to K |
| Low Yield (Buchwald) | Pd-Amine complex formation. | Use BrettPhos (for primary amines) or RuPhos (for secondary amines). |
Mechanistic Visualization: The Pyrazole "Trap"
This diagram explains why specific ligands are required. Standard ligands (PPh
Figure 2: The Pyrazole Coordination Trap.[1][2][3] Using bulky ligands (L) prevents the formation of the red "Trap" species.
References
-
Review of Pyrazole Functionalization: El-Sawy, E. R., et al. "Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment."[4][5] Molecules, 2021, 26(5), 1202.[4] [Link]
-
Suzuki Coupling on Nitrogen Heterocycles: Billingsley, K., Buchwald, S. L.[6] "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[6] Journal of the American Chemical Society, 2013, 135(34), 12877–12885.[6] [Link]
-
Celecoxib Synthesis & Analogs: Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)."[7] Journal of Medicinal Chemistry, 1997, 40(9), 1347–1365. [Link]
-
Buchwald-Hartwig User Guide: Ruiz-Castillo, P., Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. iglobaljournal.com [iglobaljournal.com]
Application Note: Microwave-Assisted Synthesis of 1-Isopropyl-4-Substituted Pyrazoles
[1]
Executive Summary
The 1-isopropyl-4-substituted pyrazole scaffold is a pharmacophore of critical importance in modern medicinal chemistry, serving as a core structural motif in Janus kinase (JAK) inhibitors (e.g., Ruxolitinib) and various anti-inflammatory agents.[1] The isopropyl group at the N1 position offers superior metabolic stability and lipophilicity compared to methyl analogs, yet its steric bulk often hinders conventional thermal cyclization, leading to prolonged reaction times and regioisomeric mixtures.[1]
This Application Note details an optimized microwave-assisted organic synthesis (MAOS) workflow. By leveraging the specific dielectric heating effects of polar solvents, we demonstrate a reduction in reaction times from hours to minutes while significantly enhancing regioselectivity and yield.[1]
Strategic Synthetic Architecture
The synthesis of 1-isopropyl-4-substituted pyrazoles is approached via two distinct pathways, selected based on the availability of starting materials and the diversity of the C4-substituent required.
Pathway A: De Novo Cyclocondensation (Regioselective)
This route utilizes the condensation of isopropylhydrazine with
Pathway B: C4-Functionalization (Divergent)
This route involves the Palladium-catalyzed cross-coupling of a pre-formed 1-isopropyl-4-iodopyrazole.[1] This is ideal for generating libraries of analogs from a single core intermediate.[2]
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on project requirements.[1]
Protocol 1: De Novo Regioselective Cyclization
Objective: Synthesis of 1-isopropyl-4-phenyl-1H-pyrazole via enaminone intermediate. Mechanism: The microwave field couples efficiently with the polar transition state of the nucleophilic attack, accelerating the dehydration step which is often the rate-determining bottleneck in thermal heating.[1]
Materials
-
Substrate: 3-(Dimethylamino)-2-phenyl-1-propen-1-one (Enaminone) [1.0 equiv][1]
-
Reagent: Isopropylhydrazine hydrochloride [1.2 equiv][1]
-
Base: Triethylamine (Et3N) [1.5 equiv] - Crucial for neutralizing the HCl salt in situ.[1]
-
Solvent: Ethanol (EtOH) [Absolute] - High loss tangent (tan
= 0.941) ensures rapid heating.[1]
Step-by-Step Methodology
-
Vessel Loading: Into a 10 mL microwave-transparent borosilicate vial equipped with a magnetic stir bar, add the enaminone (175 mg, 1.0 mmol) and isopropylhydrazine hydrochloride (132 mg, 1.2 mmol).
-
Solvation: Add Ethanol (3.0 mL). The mixture may appear as a suspension.[1][2]
-
Neutralization: Add Et3N (210
L, 1.5 mmol) dropwise. The solution should clarify slightly as the free hydrazine is liberated.[1][2] -
Sealing: Cap the vial with a Teflon-lined septum and crimp seal.
-
Irradiation Parameters (Microwave):
-
Work-up:
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Expected Yield: 85-92% Regioselectivity: >95:5 (1-isopropyl vs. 1-H or wrong isomer).[1]
Protocol 2: C4-Functionalization via Suzuki-Miyaura Coupling[1][3]
Objective: Rapid derivatization of 4-iodo-1-isopropyl-1H-pyrazole. Mechanism: Microwave irradiation accelerates the oxidative addition step of the catalytic cycle, particularly effective for the electron-rich pyrazole ring which can sometimes deactivate the C-I bond compared to phenyl iodides.[1]
Materials
-
Scaffold: 4-iodo-1-isopropyl-1H-pyrazole [1.0 equiv]
-
Coupling Partner: Aryl boronic acid (various) [1.2 equiv][1][3]
-
Catalyst: Pd(dppf)Cl2[1]·DCM [3 mol%] - Robust against air/moisture.[1]
-
Base: 2M Aqueous Na2CO3 [2.5 equiv][1]
-
Solvent: 1,4-Dioxane [3 mL per mmol]
Step-by-Step Methodology
-
Catalyst Pre-loading: In a glovebox or under Argon flow, add the Pd catalyst and aryl boronic acid to the microwave vial.
-
Substrate Addition: Add the iodopyrazole dissolved in 1,4-Dioxane.
-
Activation: Add the aqueous Na2CO3 solution. Note: The biphasic nature is beneficial for microwave heating due to interfacial polarization.[2]
-
Irradiation Parameters:
-
Temperature: 110 °C.
-
Hold Time: 10 minutes.
-
Power: High absorption setting (if applicable).
-
-
Work-up:
Figure 2: Catalytic cycle of the Suzuki coupling.[1] Microwave energy specifically lowers the activation energy barrier for the Oxidative Addition step.[2]
Data Analysis: Microwave vs. Conventional Heating[4][5][6][7]
The following data summarizes the efficiency gains observed when synthesizing 1-isopropyl-4-(4-methoxyphenyl)-1H-pyrazole .
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (Closed Vessel) | Improvement Factor |
| Temperature | 78 °C (EtOH b.p.) | 120 °C | +42 °C |
| Time | 6.5 Hours | 15 Minutes | 26x Faster |
| Yield | 68% | 91% | +23% |
| Solvent Vol. | 10 mL/mmol | 3 mL/mmol | 3.3x Less Waste |
| Purity (LCMS) | 88% (requires recrystallization) | 96% (direct to column) | Cleaner Profile |
Key Insight: The yield improvement in MW synthesis is attributed to the suppression of side reactions (such as hydrazine decomposition) that occur during prolonged thermal exposure.[1][2]
Troubleshooting & Optimization
-
Pressure Management: Ethanol generates significant pressure at 120°C (approx 4-6 bar).[1] Ensure vials are rated for at least 20 bar. If the pressure exceeds safety limits, switch to N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) , which have higher boiling points and lower vapor pressures, though work-up will require aqueous extraction.[1]
-
Regioselectivity Drift: If the 1-H pyrazole isomer is observed (loss of isopropyl), it indicates thermal dealkylation.[1] Reduce temperature to 100°C and extend time to 25 minutes.
-
Starting Material Solubility: Isopropylhydrazine HCl is not soluble in non-polar solvents.[1][2] Do not substitute Ethanol/DMF with Toluene unless using a phase transfer catalyst.[1]
References
-
Karakaya, A. (2025).[1][4] Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 4(1), 42-54.[1]
-
Mojtahedi, M. M., et al. (2025).[1][5] Microwave-Assisted Synthesis of Substituted Pyrazolones Under Solvent-Free Conditions. Heterocyclic Communications.
-
BenchChem Application Note. (2025). The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods.
-
Li, H., et al. (2014).[1] Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.[6][3] Journal of Chemical Research.[1][2]
-
NUN, P., et al. (2009).[1][7] Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr.[7] Synlett, 1761-1764.[1][7]
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. html.rhhz.net [html.rhhz.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole
Welcome to the technical support center for the purification of 4-(4-bromophenyl)-1-isopropyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this key synthetic intermediate. Our focus is on explaining the causality behind experimental choices to empower you to adapt and troubleshoot effectively.
Compound Profile: Understanding Your Molecule
Effective purification begins with a thorough understanding of the target compound's physicochemical properties and the likely impurities from its synthesis. 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole is a substituted aryl pyrazole, a class of compounds frequently used in medicinal chemistry and agrochemical research.[1][2]
Physicochemical Properties (Estimated & Observed for Analogs)
| Property | Value / Observation | Rationale & Impact on Purification |
| Molecular Formula | C₁₂H₁₃BrN₂ | - |
| Molecular Weight | 265.15 g/mol | Affects diffusion rates but is less critical for chromatography/recrystallization. |
| Appearance | Likely a white to off-white solid or a viscous oil.[3] | If solid, recrystallization is a primary option. If an oil, column chromatography is often necessary.[4][5] |
| Melting Point | Expected to be a low-melting solid. The related 4-(4-bromophenyl)-1H-pyrazole is a solid.[3] | A defined melting point is a good indicator of purity. A broad melting range suggests impurities. |
| Polarity | Moderately polar. | The pyrazole ring with two nitrogen atoms provides polarity, while the bromophenyl and isopropyl groups add non-polar character. This moderate polarity makes it well-suited for normal-phase silica gel chromatography. |
| Solubility | Soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), acetone, and chloroform.[6] Sparingly soluble in non-polar solvents like hexanes and petroleum ether. Insoluble in water. | Solubility is the most critical factor for choosing recrystallization solvents and chromatography eluents.[7] |
| Stability | Generally stable, but the pyrazole ring can be sensitive to strong acids. The N-N bond is stable.[8] The basic nitrogen atoms may interact strongly with acidic silica gel, potentially causing streaking on TLC or poor recovery from a column.[9][10] | Deactivation of silica gel with a base like triethylamine may be necessary for optimal chromatographic purification.[10] |
Common Impurity Profile
The nature of impurities is dictated by the synthetic route. A common method for synthesizing 4-aryl pyrazoles is the Suzuki cross-coupling reaction.[1]
-
Unreacted Starting Materials: e.g., 1-isopropyl-4-iodopyrazole and 4-bromophenylboronic acid.
-
Homocoupling Byproducts: e.g., 4,4'-dibromobiphenyl.
-
Catalyst Residues: Palladium catalysts (often appearing as a black solid).
-
Solvents: Residual solvents from the reaction or workup.
Primary Purification Protocols
Based on the compound's profile, flash column chromatography is the most robust method for removing a wide range of impurities, while recrystallization is excellent for final polishing if the crude material is of sufficient purity (>90%).
Protocol 1: Flash Column Chromatography
This is the recommended method for purifying the crude reaction mixture, as it effectively separates compounds based on polarity.[11]
Step-by-Step Methodology:
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small sample of the crude material in DCM or EtOAc.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (eluent). Start with a non-polar system and gradually increase polarity. Good starting points are mixtures of hexanes (or petroleum ether) and ethyl acetate.
-
Goal: Find a solvent system where the desired product has an Rf value of approximately 0.2-0.3.[4][12] This provides the best separation from both more polar and less polar impurities.
-
Visualize the spots using a UV lamp (254 nm). The bromophenyl group makes the compound UV-active.
-
-
Column Packing (Wet Slurry Method):
-
Select an appropriate size glass column.
-
Add a small plug of glass wool or cotton to the bottom, followed by a thin layer of sand.
-
In a beaker, create a slurry of silica gel in the chosen eluent. Use approximately 40-60 g of silica for every 1 g of crude material.
-
Pour the slurry into the column. Tap the column gently to ensure even packing and remove air bubbles.[12]
-
Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Run eluent through the column until the silica bed is stable and no air bubbles are visible. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a polar solvent (like DCM or EtOAc) to ensure it is fully dissolved.
-
Alternatively, for better resolution, perform "dry loading": Dissolve the crude product in a solvent, add a small amount of silica gel (2-3x the mass of the crude product), and evaporate the solvent under reduced pressure to get a free-flowing powder.
-
Carefully add the sample (either the concentrated solution or the dry-loaded silica) to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle positive pressure (using a pump or nitrogen line) to achieve a solvent flow rate of about 2 inches per minute.[12]
-
Collect fractions in test tubes. The number and size of fractions depend on the separation observed on the TLC.
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum to remove any final traces of solvent.
-
Protocol 2: Recrystallization
Recrystallization is ideal for removing small amounts of impurities from a product that is already substantially pure. The principle relies on the difference in solubility of the compound and impurities in a specific solvent at different temperatures.[7]
Step-by-Step Methodology:
-
Solvent Screening (Small Scale):
-
Place a small amount of the impure compound (20-30 mg) into several test tubes.
-
Add a few drops of a different test solvent to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the tubes that show poor solubility. A good recrystallization solvent will dissolve the compound completely when hot.[7]
-
Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. Abundant crystal formation indicates a good solvent.
-
Common solvent systems to try for pyrazoles include ethanol/water, methanol/water, or ethyl acetate/hexanes.[10][13]
-
-
Recrystallization (Bulk Scale):
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling. Add just enough hot solvent to completely dissolve the solid.[14]
-
If the solution is colored by impurities, you may add a very small amount of activated charcoal and hot filter the solution. Be aware that charcoal can also adsorb your product, reducing the yield.[14]
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow cooling and promote the growth of larger, purer crystals.[14]
-
Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry on the filter paper under vacuum, then transfer them to a watch glass or drying dish to dry completely in a vacuum oven.
-
Troubleshooting Guide
This section addresses specific issues you might encounter during purification in a question-and-answer format.
Q1: My TLC plate shows a long streak instead of a clean spot for my product. What's wrong?
A1: Streaking on a TLC plate is a common issue, especially with nitrogen-containing compounds like pyrazoles. It can be caused by several factors:
-
Compound Overload: You may have spotted too much material on the TLC plate. Try diluting your sample and spotting a smaller amount.
-
Acidic Silica Gel: The pyrazole nitrogen atoms are basic and can interact strongly with the acidic silanol groups on the surface of the silica gel. This causes a portion of the molecules to "stick" and move slowly, resulting in a streak.[9]
-
Solution: Add a small amount (0.5-1%) of triethylamine (Et₃N) or ammonia in methanol to your chromatography eluent.[10] This base will neutralize the acidic sites on the silica, leading to sharper spots and better separation.
-
-
Inappropriate Solvent: The compound may have poor solubility in the chosen eluent, causing it to precipitate and re-dissolve as it moves up the plate. Try a slightly more polar solvent system.
Q2: My compound came off the column in the first few fractions (solvent front). How can I fix this?
A2: This indicates that your eluent is too polar. The compound has a very low affinity for the silica gel and is simply being washed through with the solvent.
-
Solution: You must select a less polar solvent system.[9] Re-run your initial TLC analysis starting with a much less polar eluent, such as 95:5 or 98:2 hexanes/ethyl acetate, and gradually increase the polarity until you achieve the target Rf of 0.2-0.3.
Q3: I've purified my compound by column chromatography, but it's an oil instead of the expected solid. What should I do?
A3: An oily product can be frustrating, but there are several steps to troubleshoot this. This is a common enough problem to warrant a decision-making workflow.
Caption: Troubleshooting workflow for an oily product.
-
Reasoning: Often, residual high-boiling solvents (like DMF or DMSO from the reaction) or even chromatography solvents (ethyl acetate) can act as an "impurity" that prevents crystallization.[4] Thoroughly drying under high vacuum is the first and simplest step. If the product is pure but still an oil, it may be a low-melting solid or an amorphous glass. Techniques like scratching the flask provide a nucleation site for crystal growth. Trituration involves grinding the oil with a solvent in which it is insoluble (like cold hexanes); this can wash away minor impurities and induce crystallization.
Q4: My recrystallization yield is very low (<50%). How can I improve it?
A4: A poor yield in recrystallization is almost always due to using too much solvent or cooling the solution too quickly.
-
Too Much Solvent: The most common error is adding too much hot solvent. Your compound has some solubility even in the cold solvent, and any excess solvent used will keep more of your product dissolved in the mother liquor.[14]
-
Solution: Use the absolute minimum amount of boiling solvent required to dissolve the solid. If you've already added too much, you can gently boil off some of the solvent to re-saturate the solution before cooling.[14]
-
-
Rapid Cooling: Placing the hot flask directly into an ice bath causes the product to crash out of solution rapidly, trapping impurities and forming very small crystals that can be difficult to filter.[14]
-
Solution: Allow the solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. This promotes the formation of larger, purer crystals.
-
-
Premature Crystallization: If crystals form in the funnel during a hot filtration step, you will lose product.
-
Solution: Use a stemless funnel and pre-heat it with hot solvent vapor before filtering. Ensure your solution is hot and you perform the filtration quickly.
-
Frequently Asked Questions (FAQs)
Q1: For a large-scale synthesis (>50 g), is column chromatography practical?
A1: While possible, large-scale column chromatography can be cumbersome and consume very large volumes of solvent. For large-scale purification, recrystallization is often preferred if the crude purity is high enough (>90%). Another strategy is to perform an initial purification via a simple acid-base extraction or by forming a salt of the pyrazole. Pyrazoles are weakly basic and can be protonated by strong acids to form salts.[2] These salts may have different solubility properties and can sometimes be crystallized more easily. A patent describes a method for purifying pyrazoles by forming acid addition salts, crystallizing them, and then neutralizing to recover the pure pyrazole.[15]
Q2: My compound seems to be decomposing on the silica gel column. What are my options?
A2: Decomposition on silica is a known issue for sensitive compounds.[9]
-
Deactivate the Silica: As mentioned in the troubleshooting guide, adding 0.5-1% triethylamine to your eluent can significantly reduce the acidity of the silica gel and prevent decomposition of acid-sensitive compounds.[10]
-
Use an Alternative Stationary Phase: If deactivation is insufficient, you can use a different stationary phase.
-
Alumina: Alumina is available in neutral, acidic, and basic forms. Neutral or basic alumina would be a good alternative for purifying a basic compound like a pyrazole.
-
Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica and can be effective for separating sensitive compounds.[9]
-
-
Plug Filtration: If the goal is simply to remove baseline or highly polar impurities (like catalyst residues), you can pass a solution of your compound through a short "plug" of silica or alumina in a funnel instead of running a full column. This minimizes the contact time between the compound and the stationary phase.[9]
Q3: What are the best analytical methods to confirm the purity of my final product?
A3: A combination of methods should be used to confirm both the identity and purity of your final product.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool. It will confirm the structure of your compound (by showing the correct proton signals, integrations, and coupling patterns) and reveal the presence of any proton-containing impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique separates the components of your sample and provides the mass of each component. It is excellent for detecting non-volatile impurities and confirming the molecular weight of your product.
-
Melting Point Analysis: A sharp melting point that is consistent with literature values (if available) is a strong indicator of high purity. Impurities typically depress and broaden the melting range.
General Purification Workflow
The following diagram outlines the general decision-making process for purifying a crude synthetic product like 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole.
Caption: General workflow for purification.
References
-
Department of Chemistry, University of Rochester. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Hanna, S. Y. (2017). Answer to "What solvent should I use to recrystallize pyrazoline?". ResearchGate. [Link]
-
The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 754-756. [Link]
-
Al-Sanea, M. M., et al. (2025). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. MDPI. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting (Crystallization). [Link]
-
Silva, M. S., et al. (2017). Oxone®-Promoted One-Pot Synthesis of 1-Aryl-4-(organylselanyl)-1H-pyrazoles. Journal of the Brazilian Chemical Society. [Link]
-
Kumar, A., et al. (2016). Synthesis of some novel 4-arylidene pyrazoles as potential antimicrobial agents. Chemistry Central Journal, 10(1), 25. [Link]
-
PubChem. 4-(4-Bromophenyl)-1-methyl-1h-pyrazole. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
Gherman, C., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 34. [Link]
-
University of California, Irvine. Isolation and Purification of Organic Compounds Extraction (Expt #2). [Link]
-
Siadati, S. A. (2025). Answer to "How to Purify an organic compound via recrystallization or reprecipitation?". ResearchGate. [Link]
-
Reddit user Tetrachloronickelate. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. [Link]
-
Chinese Chemical Letters. Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. [Link]
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
-
Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Wang, G., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 20(5), 7629-7640. [Link]
-
Chakka, S. k. (2014). Answer to "How can I purify a pyrazole compound with a N-C-N bond without using a silica column?". ResearchGate. [Link]
-
Indian Journal of Chemistry. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. [Link]
-
Scribd. Procedure Pyrazoline. [Link]
-
ResearchGate. Thin Layer Chromatography and Hydrazine. [Link]
-
ChemRxiv. (2021). Practical Synthesis of Pyrazol-4-thiols. [Link]
-
European Journal of Chemistry. (2010). Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
-
PubChem. 4-(4-bromophenyl)-3-methyl-1h-pyrazole. [Link]
-
Biblioteka Nauki. (2023). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. [Link]
-
Prasath, R., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o452. [Link]
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. 4-(4-Bromophenyl)-1H-pyrazole | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. Purification [chem.rochester.edu]
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- 15. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Troubleshooting Suzuki coupling failures with bromophenyl pyrazoles
System Status: 🟢 Active | Ticket Priority: High | Topic: Heterocycle Cross-Coupling
Executive Summary: The Deceptive Substrate
Welcome to the Heterocycle Coupling Support Hub. If you are here, you are likely experiencing stalled conversion, black precipitates, or missing nucleophiles when attempting to couple bromophenyl pyrazoles .
This substrate class presents a "perfect storm" of three antagonistic factors:
-
Catalyst Poisoning: The pyrazole nitrogens (especially if unprotected) act as competitive ligands, sequestering Palladium (Pd) from the catalytic cycle.
-
Electronic Deactivation: The pyrazole ring is electron-withdrawing, reducing electron density on the attached phenyl ring, thereby raising the activation energy for the oxidative addition step.
-
Protodeboronation: If your coupling partner is a heteroaryl boronic acid, the basic conditions required for the Suzuki reaction often catalyze the destruction of your nucleophile before the coupling can occur.
This guide moves beyond standard "textbook" conditions to provide field-tested, high-fidelity protocols derived from advanced organometallic mechanistic studies.
Part 1: Diagnostic Workflow
Before altering your conditions, identify your failure mode using the logic flow below.
Figure 1: Diagnostic Logic Tree for Suzuki Coupling Failures. Follow the consumption of starting materials (SM) to pinpoint the mechanistic bottleneck.
Part 2: Technical Deep Dive & Solutions
Issue 1: Catalyst Arrest (The "N-Binding" Problem)
Symptom: The reaction stalls immediately. The reaction mixture may turn clear (catalyst resting state) or precipitate black Pd solids (catalyst death).
The Mechanism:
Pyrazoles are excellent ligands. In a standard Suzuki reaction, the
The Solution: Bulky, Electron-Rich Ligands You must use ligands that are bulky enough to prevent the pyrazole nitrogen from binding, yet electron-rich enough to force oxidative addition on the deactivated phenyl ring.
-
Recommendation: Switch from
or to Biaryl Phosphine Ligands (Buchwald Type) . -
Why: Ligands like XPhos and SPhos create a "roof" over the Pd center, physically blocking the approach of the pyrazole nitrogen while facilitating the coupling cycle.
| Ligand Class | Performance | Notes |
| Triphenylphosphine ( | 🔴 Poor | Easily displaced by pyrazole N; low activity. |
| dppf / dppe | 🟡 Moderate | Better stability, but often fails with deactivated bromides. |
| XPhos / SPhos | 🟢 Excellent | Steric bulk prevents N-poisoning; high turnover. |
| CataCXium A | 🟢 Excellent | Specifically designed for difficult heteroaryl couplings. |
Issue 2: The Unprotected Pyrazole (NH Acidity)
Symptom: Low conversion, high consumption of base.
The Mechanism:
The NH proton of a pyrazole is acidic (
The Solution: Base Selection & Pre-Catalysts
-
Base Switching: Use
(Tribasic Potassium Phosphate) . It is basic enough to activate the boronic acid but has a buffering effect that often mitigates the formation of the inhibitory pyrazolate species compared to carbonates. -
Pre-catalysts: Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G3). These activate rapidly and do not require the initial reduction step that can be inhibited by the substrate.
Issue 3: Protodeboronation (The "Vanishing Nucleophile")
Symptom: The bromide remains untouched, but the boronic acid has converted to its protonated parent arene (Ar-B(OH)
The Mechanism: Heteroaryl boronic acids are notoriously unstable. Under basic, aqueous conditions (standard Suzuki), the C-B bond hydrolyzes. This is accelerated if the ring is electron-rich (like the pyrazole coupling partner) or if the pH is too high.
The Solution: "Slow Release" or Anhydrous Conditions
-
Option A (Anhydrous): Switch to Pd(OAc)
/ CataCXium A in n-Butanol or Anhydrous Dioxane using as the base. Removing water stops the hydrolysis pathway. -
Option B (MIDA Boronates): Use MIDA boronates instead of boronic acids. These slowly release the active species, keeping the standing concentration low and preventing side reactions.
Part 3: The "Gold Standard" Protocol
This protocol is optimized for Bromophenyl Pyrazoles (protected or unprotected). It utilizes the XPhos Pd G2/G3 system, which is widely regarded as the most robust system for this specific class of difficult couplings.
Reagents:
-
Substrate: Bromophenyl pyrazole (1.0 equiv)
-
Nucleophile: Boronic acid/ester (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G2 (2.0 mol%) (Alternative:
+ XPhos in 1:2 ratio) -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Concentration: 0.1 M - 0.2 M
Step-by-Step Procedure:
-
Charge Solids: In a reaction vial equipped with a stir bar, add the bromophenyl pyrazole, boronic acid,
, and XPhos Pd G2 catalyst.-
Tip: If using the free NH pyrazole, ensure the catalyst is added last to minimize pre-reaction coordination.
-
-
Degas (Critical): Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon three times .
-
Why: Oxygen oxidizes the phosphine ligand (XPhos
XPhos-Oxide), killing the catalyst immediately.
-
-
Add Solvents: Syringe in the degassed 1,4-Dioxane and degassed Water.
-
Reaction: Heat to 100°C for 2–4 hours.
-
Note: If using a microwave, heat to 120°C for 30 minutes.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, wash with water/brine. Dry over
. -
Purification: Silica gel chromatography. (Note: Pyrazoles can streak; add 1%
to your eluent).
Part 4: Mechanistic Visualization
Understanding the competition between the Productive Cycle and the Nitrogen Poisoning pathway is vital for troubleshooting.
Figure 2: The Kinetic Competition. Standard ligands allow the "Red Path" (Poisoning). Bulky ligands (XPhos) enforce the "Green Path" (Productive Cycle).
References
-
Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.
-
Valente, C., et al. (2012).[1] Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie International Edition, 51(14), 3314-3317.
Sources
Removing palladium impurities from pyrazole coupling products
Current Status: Operational Topic: Removal of Palladium Impurities from Pyrazole Coupling Products Ticket ID: PD-PYR-001 Lead Scientist: Dr. A. V. Thorne, Senior Application Scientist
The Core Challenge: The "Sticky" Pyrazole Problem
Why is this hard? Unlike simple aryl couplings, pyrazole syntheses (e.g., Suzuki-Miyaura or Buchwald-Hartwig) present a unique challenge: Competitive Coordination .
Pyrazoles are excellent ligands. The
Regulatory Context (ICH Q3D): For oral drug products, Palladium is a Class 2B impurity.
-
Permitted Daily Exposure (PDE): 100 µ g/day .
-
Concentration Limit: ~10 ppm (assuming a 10g daily dose).
Decision Matrix: Selecting the Right Remediation Strategy
Do not blindly add charcoal. Use this logic gate to select the method that preserves your yield while hitting <10 ppm targets.
Figure 1: Decision tree for selecting the optimal palladium removal strategy based on initial load and solubility profile.
Comparative Data: Scavenger Efficacy
The following table summarizes the efficiency of common scavengers specifically for nitrogen-containing heterocycles (like pyrazoles).
| Scavenger Type | Functional Group | Mechanism | Selectivity (vs. Pyrazole) | Rec. Solvent |
| SiliaMetS® DMT | Dimercaptotriazine | Chelation (Bidentate) | High . The bidentate nature outcompetes pyrazole N-coordination. | THF, MeOH, EtOAc |
| SiliaMetS® Thiol | Propylthiol (-SH) | Binding (Monodentate) | Moderate . Effective for Pd(0), but pyrazoles can displace it. | All Organics |
| N-Acetylcysteine | Amino Acid/Thiol | Chelation (Tridentate) | Very High . Forms water-soluble anionic Pd complexes. | EtOAc/Water biphasic |
| Activated Carbon | Carbon | Adsorption (Physisorption) | Low .[1] Non-selective; often traps product, reducing yield. | Polar/Non-polar |
Technical Insight: For pyrazoles, DMT (Dimercaptotriazine) is superior to standard Thiol scavengers. The DMT ligand forms a stable 6-membered ring chelate with Pd, which is thermodynamically favored over the monodentate coordination of the pyrazole nitrogen [1, 4].
Experimental Protocols
Protocol A: The "Wet" Method (N-Acetylcysteine Wash)
Best for: Large scale batches where filtration of silica is slow, or when the product is highly soluble in EtOAc/DCM.
Theory: N-Acetylcysteine (NAC) acts as a water-soluble ligand that strips Pd from the organic phase into the aqueous phase.
-
Dissolution: Dissolve your crude pyrazole product in Ethyl Acetate or DCM (10 volumes).
-
Preparation: Prepare a 0.5 M aqueous solution of N-Acetylcysteine (approx. 5–10 equiv relative to estimated Pd content, or 10 wt% relative to product).
-
Adjustment: Adjust the pH of the NAC solution to pH 7–8 using dilute NaOH (critical for activating the thiol group).
-
Extraction: Add the aqueous NAC solution to the organic product layer.
-
Heat & Stir: Heat the biphasic mixture to 40–50°C and stir vigorously for 1–2 hours. Note: Heat helps overcome the activation energy required to break the Pd-Pyrazole bond.
-
Separation: Cool to room temperature. Separate the layers. The Pd will migrate to the aqueous layer (often turning it orange/red).
-
Rinse: Wash the organic layer with water (2x) and brine (1x).
-
Dry: Dry over Na₂SO₄ and concentrate.
Protocol B: The "Solid" Method (Silica-Grafted Scavengers)
Best for: Rapid purification of small-to-medium batches or when the product is water-sensitive.
-
Selection: Choose SiliaMetS® DMT (preferred) or SiliaMetS® Thiol .
-
Loading: Add 4–8 equivalents of scavenger relative to the residual Pd content. (If Pd content is unknown, use 5–10 wt% relative to the crude mass).
-
Solvent: Dissolve crude in THF, MeOH, or EtOAc. Avoid DCM if possible as it slows scavenging kinetics for some resins.
-
Incubation: Stir at room temperature for 4 hours.
-
Troubleshooting: If Pd remains high, heat to 50°C for 1 hour.
-
-
Filtration: Filter the suspension through a pad of Celite or a 0.45 µm membrane filter.
-
Wash: Rinse the filter cake with fresh solvent to recover adsorbed product.
-
Analysis: Concentrate and test via ICP-MS.
Troubleshooting & FAQs
Q: I used charcoal, but my yield dropped by 20%. Why? A: Activated carbon is non-selective. It relies on surface area adsorption. If your pyrazole product is planar or aromatic, it will "pi-stack" onto the graphite sheets of the carbon. Switch to Functionalized Silica (Protocol B) , which relies on chemical affinity (S-Pd bonds) rather than physical adsorption.
Q: The product passed the color test but failed ICP-MS. Why? A: Color is a poor proxy for purity. Colloidal Palladium (Pd nanoparticles) can be black/grey, but soluble Pd(II)-pyrazole complexes are often yellow or pale orange, which can look like "clean" product. Always verify with XRF or ICP-MS.
Q: My pyrazole has an unprotected NH group. Does this change anything?
A: Yes. Unprotected pyrazoles (
References
-
SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers: User Guide & Selection Chart. Retrieved from .
-
International Conference on Harmonisation (ICH). (2019). Guideline Q3D(R1) on elemental impurities. European Medicines Agency.[2] Retrieved from .
- Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
- Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.
-
Biotage. (2023).[2] How to Remove Palladium in three easy steps. Retrieved from .
Sources
Technical Support Center: Purification Protocols for 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole
Case ID: PYR-ISO-BR-001 Status: Active Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary & Solvent Compatibility Matrix
Compound Analysis:
4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole is a lipophilic, moderately polar heterocycle.[1] The presence of the isopropyl group adds significant steric bulk and hydrophobicity, while the bromophenyl group increases
Critical Criticality: The primary challenge in purifying this specific scaffold is not just chemical purity, but regioisomeric purity . Syntheses involving isopropyl hydrazine often yield mixtures of 1-isopropyl (desired) and trace 2-isopropyl or 1,3/1,5-isomers.[1][2] Recrystallization is the most effective non-chromatographic method to enrich the desired isomer due to differential lattice packing energies.
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Classification | Primary Use Case | Pros | Cons |
| Ethanol / Water | 90:10 to 70:30 | Protic / Anti-solvent | Standard Purification | Excellent removal of inorganic salts (from Suzuki couplings); good regioisomer separation.[1][2] | Risk of "oiling out" if water is added too quickly.[1] |
| Isopropanol (IPA) | 100% | Protic | Polymorph Control | Slower evaporation; forms large, filterable prisms.[2] | Lower yield; requires cooling to -10°C for max recovery.[1] |
| EtOAc / Heptane | 1:3 to 1:5 | Aprotic / Non-polar | Lipophilic Impurities | Best for removing non-polar byproducts (dimers, de-halogenated species).[1][2] | Poor removal of polar catalyst residues (Pd salts).[1][2] |
| Methanol | 100% | Protic | Rapid Cleanup | High solubility; fast crystallization.[1] | Often yields fine needles that clog filters; lower recovery.[1] |
Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this?
Diagnosis: This occurs when the temperature of the solution drops below the "liquid-liquid phase separation" (LLPS) boundary before it hits the solubility curve. It is common in Ethanol/Water systems when the water content is too high or cooling is too rapid.
Corrective Action:
Re-heat the mixture until the oil redissolves.
Add a small amount of the "good" solvent (e.g., pure Ethanol) to shift the composition away from the LLPS boundary. [1][2] 3. Seed the solution with a pure crystal at a temperature above the oiling point but below the saturation point.
Slow Cool: Wrap the flask in foil or a towel to slow the cooling rate.
Q2: I synthesized this via Suzuki coupling. The crystals are off-white/grey. Is this Palladium?
Diagnosis: Yes, pyrazoles are excellent ligands for Palladium (Pd), often trapping catalyst residues within the crystal lattice.
Pre-treatment: Before recrystallization, dissolve the crude solid in EtOAc and treat with a metal scavenger (e.g., SiliaMetS® Thiol or activated charcoal) for 1 hour at 50°C. Filter through Celite, then proceed to recrystallization. [1][2] * Solvent Switch: Use Ethanol/Water .[1] The water component helps desorb Pd salts, keeping them in the mother liquor.[1][2]
Q3: NMR shows a 5-10% impurity of the regioisomer. Can recrystallization fix this?
Diagnosis: Isopropyl hydrazine alkylation can be non-selective.[1] The 1-isopropyl isomer usually has a higher melting point and better symmetry than the 2-isopropyl or 1,5-isomer.
Thermodynamic Control: Use Isopropanol (IPA) .[1][2] Heat to reflux and hold for 30 minutes. Cool very slowly (10°C/hour).[1][2] The thermodynamically stable crystal (usually the desired 1,4-substituted system) will grow at the expense of the kinetic impurity. [1][2] * Wash Protocol: Do not wash the filter cake with cold solvent; wash with chilled solvent containing 5% anti-solvent to prevent redissolving the surface impurities.
Validated Experimental Protocol
Objective: Purification of 10g crude 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole. Target Purity: >98% HPLC, >99% Regio-purity.
Step-by-Step Methodology
-
Dissolution:
-
Anti-Solvent Addition (The "Cloud Point" Method):
-
Crystallization:
-
Remove the heat source.[1] Allow the flask to cool to room temperature on the stir plate (stirring speed: low/medium).
-
Seeding (Critical): When the temperature reaches ~45-50°C, add a few seed crystals of pure product.[1][2]
-
Once at room temperature, move the flask to an ice-water bath (0-4°C) for 1 hour.
-
-
Isolation:
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification path based on crude material characteristics.
Caption: Decision tree for solvent selection and troubleshooting common purification defects.
References
-
Pfizer Products Inc. (2008).[1][2] Pyrazolyl-macrocycles as p38 kinase inhibitors. WO2008056259A1.[1] (Describes synthesis and purification of similar 1-isopropyl-4-arylpyrazoles via Ethanol recrystallization).
-
Organic Syntheses. (2014). Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org. Synth. 2014, 91, 150-159.[1][2] (Provides validated protocols for pyrazole precipitation and washing with MeOH/Water). [1][2]
-
Mettler Toledo. (2024).[1][2] Recrystallization Guide: Process, Procedure, Solvents. (General authoritative guide on solvent selection logic for organic intermediates).
-
Journal of Medicinal Chemistry. (2003). Synthesis and SAR of 1,4-diarylpyrazoles. (Contextual reference for solubility profiles of bromophenyl-pyrazole scaffolds). [1][2]
Sources
Technical Support Center: Stability of 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole under Basic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole in the presence of basic reagents. Our goal is to equip you with the knowledge to anticipate potential challenges and make informed decisions during your synthetic endeavors.
Introduction: Understanding the Molecule
4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole is a versatile intermediate in medicinal chemistry and materials science. Its structure comprises a stable pyrazole core, an isopropyl group at the N1 position, and a bromophenyl substituent at the C4 position. The reactivity and stability of this molecule, particularly under basic conditions, are governed by the interplay of these components. This guide will delve into the key aspects of its chemical behavior, focusing on the integrity of the pyrazole ring and the C-Br bond.
Frequently Asked Questions (FAQs)
Q1: How stable is the pyrazole ring itself under basic conditions?
The pyrazole ring is generally robust and aromatic, making it resistant to cleavage under many basic conditions.[1][2] However, very strong bases can deprotonate the C3 and C5 positions, which are electron-deficient.[1][3][4] In extreme cases, deprotonation at the C3 position can lead to ring-opening.[1][3][4] For most synthetic applications involving common bases like carbonates, phosphates, or hydroxides, the pyrazole core of 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole is expected to remain intact.
Q2: What is the primary concern regarding the stability of 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole in basic media?
The main point of potential instability is the carbon-bromine (C-Br) bond on the phenyl ring.[5][6] While aryl halides are generally more stable than alkyl halides, the C-Br bond can be susceptible to cleavage under certain basic conditions, especially in the presence of transition metal catalysts or when very strong bases are used.[5][6]
Q3: What types of reactions can occur at the C-Br bond under basic conditions?
Several base-mediated reactions can affect the C-Br bond:
-
Nucleophilic Aromatic Substitution (SNA r): While less common for simple aryl bromides, this can occur if the aromatic ring is activated by strongly electron-withdrawing groups, which is not the case here.[5]
-
Elimination-Addition (Benzyne formation): Extremely strong bases can promote the formation of a highly reactive benzyne intermediate, leading to substitution.[5]
-
Hydrodebromination: This is a common side reaction, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), where the bromine atom is replaced by a hydrogen atom.[6]
-
Isomerization: Under certain conditions with very strong bases, aryl halides can undergo isomerization.[7]
Q4: How does the choice of base affect the stability of the C-Br bond?
The strength and nucleophilicity of the base are critical factors.[6]
-
Weak, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are generally preferred for reactions where the C-Br bond needs to be preserved, such as in Suzuki or Buchwald-Hartwig couplings.[6][8]
-
Strong, nucleophilic bases (e.g., NaOtBu, LiHMDS) can increase the risk of C-Br bond cleavage and other side reactions.[9][10]
-
Hydroxide bases (e.g., NaOH, KOH) at high temperatures can lead to hydrolysis of the C-Br bond, though this typically requires forcing conditions.[5]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Scenario 1: Unexpected formation of 1-isopropyl-4-phenyl-1H-pyrazole (hydrodebromination).
Observation: Your reaction mixture shows a significant amount of the debrominated product, confirmed by mass spectrometry or NMR.
Probable Cause: This is a classic case of hydrodebromination, often occurring as a side reaction in palladium-catalyzed cross-coupling reactions.[6] It can be promoted by factors that slow down the desired catalytic cycle, allowing for competing reduction pathways.
Troubleshooting Steps:
-
Optimize the Base: Switch to a weaker, non-nucleophilic base. For instance, if you are using NaOtBu, consider trying K₃PO₄ or Cs₂CO₃.[6]
-
Ligand Selection: The choice of phosphine ligand in a cross-coupling reaction is crucial. Bulky, electron-rich ligands can promote the desired reductive elimination step over hydrodebromination.[6]
-
Solvent Effects: The polarity of the solvent can influence reaction pathways.[6] Consider screening different anhydrous solvents like dioxane, toluene, or DMF.
-
Temperature Control: Lowering the reaction temperature may help to minimize this side reaction.
Scenario 2: Low or no conversion of the starting material in a cross-coupling reaction.
Observation: After the specified reaction time, analysis (e.g., by TLC or LC-MS) shows a large amount of unreacted 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole.
Probable Cause: The conditions are not optimal for activating the C-Br bond for the desired transformation. This could be due to an inappropriate choice of catalyst, ligand, base, or solvent.
Troubleshooting Steps:
-
Catalyst and Ligand System: Ensure you are using a suitable palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and an appropriate phosphine ligand for the specific cross-coupling reaction.[8][11] The choice of ligand is often critical for successful coupling.
-
Base Activation: The base plays a key role in the catalytic cycle of many cross-coupling reactions, such as activating the boronic acid in a Suzuki coupling.[12] Ensure the base is strong enough for the specific reaction but not so strong as to cause degradation.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the palladium catalyst.
-
Reagent Quality: Verify the purity and activity of your reagents, especially the palladium catalyst and the coupling partner (e.g., boronic acid).
Scenario 3: Formation of multiple unidentified byproducts.
Observation: The reaction mixture is complex, with several new spots on TLC or peaks in the chromatogram that do not correspond to the starting material or the desired product.
Probable Cause: This could be due to degradation of the pyrazole ring, the bromophenyl group, or side reactions involving other functional groups in your molecule under the applied basic conditions.
Troubleshooting Steps:
-
Stability Study: Perform a controlled stability study of your starting material under the reaction conditions (base, solvent, temperature) but without the other coupling reagents. This will help determine if the starting material itself is unstable under these conditions.
-
Lower the Temperature: High temperatures can promote decomposition. Try running the reaction at a lower temperature for a longer duration.
-
Change the Base: As mentioned previously, a milder base might prevent unwanted side reactions.
-
Analytical Investigation: Isolate and characterize the major byproducts to understand the degradation pathways. Techniques like LC-MS/MS and NMR can be invaluable here.
Data Summary and Experimental Protocols
Table 1: General Stability of 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole under Various Basic Conditions
| Base | Typical Concentration | Solvent | Temperature Range (°C) | Stability of Pyrazole Ring | Stability of C-Br Bond | Common Applications |
| K₂CO₃ | 1.5 - 3.0 equiv. | DMF, Dioxane, Toluene | 80 - 120 | High | High | Suzuki, Buchwald-Hartwig[8] |
| Cs₂CO₃ | 1.5 - 3.0 equiv. | Dioxane, Toluene | 80 - 120 | High | High | Suzuki, Buchwald-Hartwig[6][13] |
| K₃PO₄ | 1.5 - 3.0 equiv. | Dioxane, Toluene | 80 - 120 | High | High | Suzuki, Buchwald-Hartwig[6][8] |
| NaOtBu | 1.2 - 2.0 equiv. | Toluene, Dioxane | 25 - 100 | High | Moderate (risk of hydrodebromination) | Buchwald-Hartwig[9] |
| NaOH/KOH | Aqueous or alcoholic | 25 - 100+ | High | Low to Moderate (risk of hydrolysis) | Nucleophilic substitution | |
| LiHMDS | 1.1 - 2.0 equiv. | THF, Dioxane | -78 - 25 | High | Moderate (risk of side reactions) | Deprotonation, strong base applications |
Experimental Protocol: Stability Assessment of 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole
This protocol outlines a general method to assess the stability of the title compound under specific basic conditions.
Materials:
-
4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole
-
Selected base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Dioxane)
-
Internal standard (e.g., dodecane, if using GC-MS for analysis)
-
Reaction vials suitable for heating
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation of Reaction Mixture:
-
To a reaction vial, add 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole (e.g., 50 mg, 1 equiv.).
-
Add the selected base (e.g., K₂CO₃, 2 equiv.).
-
Add the anhydrous solvent (e.g., Dioxane, 2 mL).
-
If using an internal standard for quantitative analysis, add a known amount at this stage.
-
-
Inerting the System:
-
Seal the vial and purge with an inert gas for 5-10 minutes to remove oxygen.
-
-
Reaction:
-
Place the vial in a preheated heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the intended duration (e.g., 12 hours).
-
-
Sampling and Analysis:
-
At various time points (e.g., 0, 2, 6, 12 hours), carefully take a small aliquot of the reaction mixture.
-
Quench the aliquot with a small amount of water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the organic extract by the chosen analytical method to monitor the disappearance of the starting material and the appearance of any degradation products.
-
-
Data Interpretation:
-
Compare the peak areas or integration values of the starting material at different time points to assess its stability.
-
Identify any new peaks that appear and, if possible, characterize their structures.
-
Visualization of Experimental Workflow
Caption: Workflow for assessing the stability of 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole.
Potential Degradation Pathway: Hydrodebromination in a Suzuki Coupling
Caption: Competing pathways in a Suzuki coupling leading to the desired product or hydrodebromination.
Conclusion
The stability of 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole under basic conditions is generally high, with the primary consideration being the integrity of the C-Br bond. By carefully selecting the base, solvent, temperature, and, in the case of cross-coupling reactions, the catalyst and ligand system, researchers can effectively mitigate the risk of unwanted side reactions. This guide provides a framework for understanding these factors and troubleshooting common experimental challenges. For further assistance, please do not hesitate to contact our technical support team.
References
-
Orient. J. Chem. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link]
-
National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. [Link]
-
Chemistry LibreTexts. 14.7: Aryl Halides. [Link]
-
International Journal of Research in Applied Science and Engineering Technology. A Comprehensive Review on Pyrazole and It's Pharmacological Properties. [Link]
-
RSC Advances. Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]
-
Journal of the American Chemical Society. Enzymatic Reductive Dehalogenation Controls the Biosynthesis of Marine Bacterial Pyrroles. [Link]
-
ResearchGate. Research Progress on Dehalogenation Reaction. [Link]
-
Michigan State University Department of Chemistry. Alkyl Halide Reactivity. [Link]
-
Chinese Chemical Letters. Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. [Link]
-
Faculty WebPages. 11. Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations. [Link]
-
National Center for Biotechnology Information. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
IUPUI ScholarWorks. BASE- AND VISIBLE LIGHT-PROMOTED ACTIVATION OF ARYL HALIDES UNDER TRANSITION-METAL-FREE CONDITIONS: APPLICATIONS AND MECHANISTIC STUDIES. [Link]
-
Name Reaction. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
ISCA. N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]
-
The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
ResearchGate. Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. [Link]
-
GERPAC. GUIDE TO GOOD PRACTICES FOR THE STABILITY STUDIES OF HOSPITAL PHARMACEUTICAL PREPARATIONS. [Link]
-
MDPI. Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). [Link]
-
National Center for Biotechnology Information. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]
-
MDPI. Photo-Induced, Phenylhydrazine-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. [Link]
-
ResearchGate. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]
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reposiTUm. Suzuki Cross Coupling of 4-Bromobenzyl-(1H)-tetrazole. [Link]
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MDPI. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
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SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]
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ResearchGate. Stability of 4H-pyrazoles in physiological environments. Remaining.... [Link]
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National Center for Biotechnology Information. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]
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European Medicines Agency. Stability testing of existing active substances and related finished products. [Link]
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LCGC. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
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Scientific Research Publishing. Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. [Link]
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SIOC Journals. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. [Link]
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Validation & Comparative
A Comparative Guide to the UV-Vis Absorption Spectra of 4-Arylpyrazole Derivatives
For researchers and professionals in drug development, understanding the photophysical properties of heterocyclic compounds is paramount for applications ranging from fluorescent labeling to the development of photosensitive therapeutic agents. Among these, 4-arylpyrazole derivatives stand out due to their versatile biological activities and intriguing electronic characteristics.[1][2] This guide provides an in-depth, objective comparison of the UV-Vis absorption spectra of 4-arylpyrazole derivatives, supported by experimental data and protocols, to aid in the rational design and application of these valuable compounds.
The Significance of the 4-Arylpyrazole Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] When substituted at the 4-position with an aryl group, the resulting extended π-system gives rise to distinct electronic and photophysical properties. These derivatives have garnered significant attention for their potential as antitumor, anti-inflammatory, and antimicrobial agents.[1][2][3] The UV-Vis absorption spectrum of a molecule provides a window into its electronic transitions, which are fundamental to its interactions with light and, by extension, its potential in various photochemical and photobiological applications.
Understanding the UV-Vis Spectra of 4-Arylpyrazoles
The UV-Vis absorption spectra of 4-arylpyrazole derivatives are primarily governed by π-π* and n-π* electronic transitions within the aromatic system.[4] The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are highly sensitive to the nature and position of substituents on both the pyrazole and aryl rings.
The electronic nature of substituents on the 4-aryl ring plays a crucial role in modulating the UV-Vis absorption profile. This is a classic example of structure-property relationships in chromophore design.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and amino (-NH₂) groups can donate electron density to the aromatic system. This generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. This is because the EDG raises the energy of the highest occupied molecular orbital (HOMO), thereby reducing the HOMO-LUMO energy gap.[4]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) withdraw electron density, typically causing a hypsochromic shift (a shift to shorter wavelengths) or a more complex change in the spectrum due to the creation of a charge-transfer band.[4]
A study on 3,5-dimethyl-4-arylpyrazoles demonstrated these effects clearly. A derivative with a methoxy group (an EDG) showed a different absorption profile compared to one with a nitro group (an EWG), which exhibited a charge transfer band at a higher wavelength.[4]
| Substituent on 4-Aryl Ring | Type | Observed Effect on λmax | Reference |
| Methoxy (-OCH₃) | EDG | Standard π-π* and n-π* transitions | [4] |
| Nitro (-NO₂) | EWG | Appearance of a charge-transfer band | [4] |
| Amino (-NH₂) | EDG | Bathochromic shift compared to methoxy | [4] |
Comparison with Alternative Heterocyclic Systems
To appreciate the unique spectral properties of 4-arylpyrazoles, it is useful to compare them with other heterocyclic systems commonly used in similar applications.
-
1,2,3-Triazoles: These isomers of pyrazole also exhibit UV absorption in a similar range. Gas-phase studies have reported the maximal UV absorption cross-section for 1H-1,2,3-triazole at approximately 206 nm.[5]
-
Thiophenes: Bis-azo thiophene dyes, for example, show absorption maxima that are highly sensitive to substituents and solvent polarity, with λmax values ranging from 486 nm to 654 nm in different solvents.[6] The introduction of a benzoyl group (EWG) on the thiophene ring causes a significant bathochromic shift.[6]
-
Benzothiadiazoles (BTDs): These electron-deficient systems are known for their use as fluorophores. Their absorption properties are tunable, and they often exhibit large Stokes shifts and solvatochromic properties, making them valuable in bioimaging.[7]
The choice between these scaffolds often depends on the desired wavelength of operation, quantum yield, and the specific molecular interactions required for the intended application.
The Critical Role of the Solvent Environment
The polarity of the solvent can significantly impact the UV-Vis absorption spectra of 4-arylpyrazole derivatives, a phenomenon known as solvatochromism. Polar solvents can stabilize the ground or excited state of the molecule to different extents, leading to shifts in the absorption maxima.
For pyrazole itself, studies have shown redshifts in the UV-Vis spectra in more polar solvents, indicating changes in the π-π* transitions.[8] A similar trend is observed for pyrazole derivatives, where an increase in solvent polarity can lead to a bathochromic shift.[9] This is attributed to the stabilization of the more polar excited state by the polar solvent. It is crucial, therefore, to select and report the solvent used for any UV-Vis spectral characterization.
Experimental Protocol: Measurement of UV-Vis Absorption Spectra
This section provides a detailed, self-validating methodology for obtaining high-quality UV-Vis absorption spectra of 4-arylpyrazole derivatives.
Objective: To accurately determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of a 4-arylpyrazole derivative.
Materials:
-
4-Arylpyrazole derivative of interest
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, dichloromethane)
-
Calibrated UV-Vis spectrophotometer
-
10 mm path length quartz cuvettes (matched pair)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a precise amount of the 4-arylpyrazole derivative (e.g., 1-5 mg).
-
Dissolve the compound in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to create a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M). Causality: The choice of solvent is critical as it can influence the absorption spectrum. An ideal solvent should be transparent in the wavelength range of interest and should not react with the analyte.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of working solutions of decreasing concentrations (e.g., 10⁻⁵ to 10⁻⁶ M). Causality: A series of concentrations is necessary to verify adherence to the Beer-Lambert Law and to determine the molar absorptivity accurately.
-
-
Spectrophotometer Setup and Blank Measurement:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.
-
Set the desired wavelength range for scanning (e.g., 200-800 nm).
-
Fill a clean quartz cuvette with the pure solvent to be used for the analysis. This will serve as the blank.
-
Place the blank cuvette in the reference and sample holders and run a baseline correction. This subtracts the absorbance of the solvent and the cuvette itself from subsequent measurements.
-
-
Sample Measurement:
-
Starting with the most dilute working solution, rinse the sample cuvette with a small amount of the solution before filling it.
-
Place the sample cuvette in the sample holder and record the absorption spectrum.
-
Repeat the measurement for each of the working solutions, moving from the most dilute to the most concentrated. Trustworthiness: Measuring from dilute to concentrated minimizes carryover errors.
-
-
Data Analysis:
-
Identify the λmax from the spectrum of each concentration.
-
Record the absorbance value at λmax for each solution. The absorbance should ideally be within the linear range of the instrument (typically 0.1 - 1.0).
-
Plot a graph of absorbance at λmax versus concentration. According to the Beer-Lambert Law (A = εbc), this should yield a straight line passing through the origin.
-
The molar absorptivity (ε) can be calculated from the slope of the line (slope = εb, where b is the path length in cm, typically 1 cm).
-
Visualizing the Workflow and Structure-Property Relationships
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for UV-Vis spectral analysis.
Caption: Influence of substituents on UV-Vis absorption.
Conclusion
The UV-Vis absorption properties of 4-arylpyrazole derivatives are intricately linked to their molecular structure and environment. By understanding the effects of substitution and solvent polarity, researchers can effectively tune these properties for specific applications. The comparative data and standardized protocols provided in this guide serve as a valuable resource for scientists and drug development professionals working with this important class of heterocyclic compounds. The careful and systematic characterization of their photophysical properties is a critical step in unlocking their full potential in materials science and medicinal chemistry.
References
- Visnav, J. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Journal of Nanoscience and Technology.
-
MDPI. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Materials. [Link]
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Royal Society of Chemistry. (2021). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. [Link]
-
Gotor, R., et al. (2021). Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. Molecules. [Link]
-
SlideShare. (2017). Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives. [Link]
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MDPI. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. PMC. [Link]
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ResearchGate. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. [Link]
-
AIP Publishing. (2025). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical. [Link]
- Gupta, A., et al. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential.
- Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development.
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ResearchGate. (n.d.). UV spectra of pyrazole in solvents with various polarities and gases. [Link]
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Polish Journal of Chemical Technology. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. [Link]
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ResearchGate. (2017). (PDF) Solvent and pH Effects on UV Absorption Spectrum of 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene (1,3-PPB). [Link]
- Polish Journal of Chemical Technology. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. BazTech.
- BenchChem. (2025).
- Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies.
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ResearchGate. (n.d.). Fig. 6 Experimental and computational UV – vis spectral overlays... [Link]
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ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. [Link]
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ResearchGate. (n.d.). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. [Link]
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- Jakše, R., et al. (2021). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Molecules.
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ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole... [Link]
-
Semantic Scholar. (n.d.). ylmethyl)benzene (PPB): UV-VIS Absorption Spectra Investigation in Single and. [Link]benzene-(PPB)%3A-UV-VIS-Absorption-Spectra-Al-Hamdani/e558c4f28f14988f57989914d86928e086161477)
-
Kumar, S., et al. (2018). Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. New Journal of Chemistry. [Link]
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Royal Society of Chemistry. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances. [Link]
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Safety Operating Guide
Comprehensive Safety & Handling Guide: 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole
Executive Summary & Hazard Architecture
Compound Class: Halogenated Aryl Pyrazole Physical State: Solid (Crystalline Powder) Primary Hazard Profile: Irritant (Skin/Eye/Respiratory) | Acute Toxicity (Oral)[1][2][3][4][5]
This guide establishes the operational safety baseline for 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole . Due to the specific structural properties of this molecule—combining a lipophilic isopropyl group with a brominated phenyl ring—it presents a distinct hazard profile involving potential enhanced skin absorption compared to non-alkylated pyrazoles.
Critical Safety Directive: Treat this compound as a Category 2 Skin/Eye Irritant and Category 3 Respiratory Irritant (STOT-SE). All handling must occur within a certified chemical fume hood to mitigate dust inhalation risks.
Risk Assessment & Hazard Identification (GHS)
Based on Structural Analog Hazard Analysis (SAHA) of bromophenyl pyrazole derivatives.
| Hazard Class | GHS Category | Hazard Statement | Signal Word |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[1][2][3][5][6] | Warning |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][3][6][7] | Warning |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation.[1][3][4][5][7][8] | Warning |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation.[1][3][4][5] | Warning |
Mechanistic Insight: The isopropyl moiety at the N1 position increases the lipophilicity (LogP) of the molecule compared to its parent pyrazole. This facilitates faster partitioning into the stratum corneum, making skin absorption a credible route of exposure, particularly when dissolved in organic solvents like DMSO or DMF.
Personal Protective Equipment (PPE) Matrix
Hand Protection Strategy
Selection Logic: Nitrile rubber provides excellent degradation resistance against the solid powder. However, if the compound is dissolved in permeating solvents (e.g., Dichloromethane, THF), the solvent's breakthrough time dictates glove selection.
| Task | Glove Material | Thickness (mm) | Breakthrough Time | Protocol |
| Dry Weighing | Nitrile (Disposable) | ≥ 0.11 | > 480 min (Solid) | Single pair. Inspect for tears. |
| Synthesis (General) | Nitrile (High-Risk) | ≥ 0.20 | > 240 min | Double-gloving recommended. |
| Solvent Handling (DCM/THF) | Silver Shield / Laminate | Multi-layer | > 480 min | Required for immersion or spill cleanup. |
Eye & Face Protection[1][2][3][5]
-
Standard Operation: Chemical Safety Goggles (Indirect Vent).
-
Why? Safety glasses with side shields are insufficient for fine powders, which can bypass side gaps and cause severe ocular irritation (H319).
-
-
High-Risk (Scale-up/Pressurized): Face Shield + Goggles.[3]
Respiratory Protection[7]
-
Primary Control: Chemical Fume Hood (Face velocity: 0.5 m/s ± 0.1).
-
Secondary (Emergency Only): NIOSH N95 or P100 Particulate Respirator.
-
Constraint: Respirators are a last resort. Do not use for routine handling unless hood containment is breached.
-
Operational Protocols
Workflow Logic: PPE Decision Tree
The following diagram illustrates the decision-making process for selecting PPE based on the specific laboratory operation.
Caption: Operational logic for selecting appropriate PPE based on physical state and solvent compatibility.
Handling & Weighing Protocol
-
Engineering Control: Verify fume hood flow (sash at working height).
-
Static Mitigation: Pyrazole derivatives can be electrostatically charged. Use an anti-static gun or ionizing bar if the powder "flies."
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Dissolution: Add solvent slowly to the solid.
-
Caution: If using DMSO, remember that DMSO carries dissolved solutes through the skin. Do not touch the solution even with standard nitrile gloves.
-
Waste Disposal[5][7][8]
-
Solid Waste: Dispose of in a container labeled "Hazardous Solid Waste - Halogenated Organic."
-
Liquid Waste: Segregate into "Halogenated Organic Solvents" (if DCM/Chloroform used) or "Non-Halogenated" (if MeOH/EtOAc used).
-
Contaminated PPE: Heavily contaminated gloves must be disposed of as solid hazardous waste, not regular trash.
Emergency Response & Spill Management
Exposure Response
-
Eye Contact: Immediately flush with water for 15 minutes , lifting upper and lower eyelids. Seek medical attention.
-
Skin Contact: Wash with soap and water for 15 minutes.[5][7] Remove contaminated clothing.[2][3][5][6][7]
-
Note: Do not use ethanol/solvents to wash skin; this may increase absorption.
-
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).
Spill Cleanup Workflow
The following diagram outlines the immediate response steps for a laboratory spill.
Caption: Step-by-step spill response protocol distinguishing between minor solid spills and larger or liquid incidents.
References
-
PubChem. 1-(4-Bromophenyl)-1H-pyrazole (Compound Summary). National Library of Medicine. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
